Executive Summary 4-Chloro-5-isopropylimidazole-2-carboxylic acid (CAS 1171125-32-8) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and adv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chloro-5-isopropylimidazole-2-carboxylic acid (CAS 1171125-32-8) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Structurally, it features a penta-substituted imidazole core characterized by a carboxylic acid moiety at the C2 position, a chlorine atom at C4, and an isopropyl group at C5.
This specific substitution pattern makes it a critical scaffold for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for Angiotensin II Receptor Blockers (ARBs) and kinase inhibitors , where the imidazole ring serves as a bioisostere for other aromatic systems. Its amphoteric nature (acidic carboxyl, basic imidazole nitrogen) and steric bulk (isopropyl group) present unique challenges and opportunities in synthetic organic chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Understanding the fundamental properties of CAS 1171125-32-8 is essential for developing robust reaction parameters and isolation strategies.
Indicates thermal stability limits; decarboxylation may occur above this range.
pKa (Acid)
~3.2 (COOH)
Stronger acid than benzoic acid due to the electron-withdrawing imidazole ring.
pKa (Base)
~6.5 (Imidazole N)
The C4-Cl substituent lowers basicity compared to unsubstituted imidazole (pKa ~7).
LogP
~1.2
Moderate lipophilicity; soluble in polar organic solvents (DMSO, MeOH).
Solubility
DMSO, MeOH, Dilute Base
Low solubility in non-polar solvents (Hexane, Toluene).
Synthetic Methodologies
The synthesis of 4-chloro-5-isopropylimidazole-2-carboxylic acid requires precise regiochemical control. Two primary strategies are employed: Functionalization of the Imidazole Core (preferred for scale-up) and De Novo Cyclization .
Strategy A: The Lithiation-Carboxylation Route (Recommended)
This route utilizes commercially available 4-isopropylimidazole as the starting material. It offers high regioselectivity and yield.
Step-by-Step Protocol:
Protection: React 4-isopropylimidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Trityl chloride to protect the N1 position.
Rationale: Prevents N-lithiation and directs the subsequent lithiation to the C2 position.
C2-Lithiation: Treat the protected imidazole with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C.
Mechanism:[1][2][3][4][5][6] The C2 proton is the most acidic; lithiation generates the C2-lithio species.
Carboxylation: Quench the lithio-intermediate with dry CO₂ gas or solid dry ice.
Result: Formation of the lithium carboxylate, followed by acidic workup to yield the carboxylic acid.
C4-Chlorination: React the intermediate with N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.
Selectivity: The C5 position is blocked by the isopropyl group; chlorination occurs selectively at C4.
Deprotection: Remove the protecting group (e.g., using TFA for Trityl or TBAF/acid for SEM) to yield the final product.
Visualization: Synthetic Pathway
Caption: Regioselective synthesis via C2-lithiation and electrophilic chlorination.
Analytical Control Strategy
Ensuring the purity of CAS 1171125-32-8 is critical, as des-chloro or decarboxylated impurities can significantly impact downstream API synthesis.
This reverse-phase method is designed to separate the target acid from its non-chlorinated precursor and decarboxylated by-products.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5)
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% -> 60% B
15-20 min: 60% -> 90% B
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Aromatic).
Temperature: 30°C
Impurity Profile
Impurity
Origin
Retention Time (Relative)
Des-chloro Analog
Incomplete chlorination
~0.8 RRT
Decarboxylated Analog
Thermal degradation
~1.2 RRT
Regioisomer (5-Cl)
Improper synthesis route
~0.95 RRT
Visualization: Analytical Workflow
Caption: Standardized HPLC workflow for purity assessment of the imidazole intermediate.
Applications in Drug Development[6][7]
While CAS 1171125-32-8 is a specific catalog entry, its structural motif is highly relevant to Medicinal Chemistry campaigns targeting:
Angiotensin II Receptor Antagonists (Sartans):
The imidazole ring is the core scaffold of drugs like Olmesartan , Losartan , and Eprosartan .
The isopropyl group at C5 serves as a steric bioisostere for the n-propyl or butyl chains found in commercial sartans, potentially altering receptor binding affinity (lipophilic pocket interaction).
The C2-carboxylic acid is a versatile handle for coupling with biphenyl-tetrazole moieties via amide or ester linkages.
Kinase Inhibitors:
Substituted imidazoles are frequent pharmacophores in p38 MAP kinase and Raf kinase inhibitors. The C4-chlorine atom provides a handle for Suzuki-Miyaura coupling to introduce biaryl systems.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but may decarboxylate if exposed to prolonged heat or moisture.
Spill Cleanup: Sweep up dry solid to avoid dust generation. Neutralize residue with dilute sodium bicarbonate solution before disposal.
References
Sigma-Aldrich. (2024). 4-Chloro-5-isopropylimidazole-2-carboxylic Acid Product Sheet. Retrieved from
PubChem. (2024).[8] Compound Summary for CAS 1171125-32-8. National Library of Medicine. Retrieved from
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
Accela ChemBio. (2024). Product Catalog: Heterocyclic Building Blocks. Retrieved from
Chemical structure of 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid
The following technical guide details the chemical structure, synthetic pathways, and physicochemical profile of 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid . This document is designed for research scientists and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthetic pathways, and physicochemical profile of 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid . This document is designed for research scientists and process chemists involved in the development of pharmaceutical intermediates and bioactive scaffolds.
[1]
Executive Summary
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid (CAS: 1171125-32-8 ) is a highly functionalized imidazole derivative used primarily as a building block in the synthesis of pharmaceutical agents, particularly angiotensin II receptor antagonists (ARBs) and related bioactive heterocyclic compounds.[1][2][3]
Its structure features a trisubstituted imidazole ring characterized by a labile carboxylic acid at the C2 position, a lipophilic isopropyl group at C5, and an electron-withdrawing chlorine atom at C4. This specific substitution pattern imparts unique electronic properties, making the molecule a critical scaffold for Structure-Activity Relationship (SAR) studies but also presenting stability challenges regarding decarboxylation.
Key Parameter
Specification
CAS Number
1171125-32-8
Molecular Formula
C₇H₉ClN₂O₂
Molecular Weight
188.61 g/mol
Primary Application
Pharmaceutical Intermediate (Sartan scaffolds)
Storage Condition
-20°C, Inert Atmosphere (Argon/Nitrogen)
Structural Characterization & Nomenclature
Chemical Structure and Tautomerism
The core of the molecule is the imidazole ring, a planar 5-membered aromatic heterocycle. The defining feature of this compound is the presence of an acidic carboxyl group at the 2-position, flanked by nitrogen atoms.
Tautomeric Equilibrium:
Like all N-unsubstituted imidazoles, this compound exists as a tautomeric mixture. The proton on the ring nitrogen oscillates between N1 and N3. This results in the substituents at positions 4 and 5 formally swapping identities in the IUPAC numbering system, although the chemical reality is a rapid equilibrium.
Due to the steric bulk of the isopropyl group, the tautomer where the N-H is adjacent to the smaller substituent (Chlorine) or where hydrogen bonding stabilizes the carboxylate is often energetically favored in the solid state.
Electronic Profile
C2-Carboxylic Acid: The placement of the carboxyl group at C2 (between two electronegative nitrogens) significantly increases its acidity compared to benzoic acid. However, this position is also electronically primed for decarboxylation upon heating, reverting the molecule to 4-chloro-5-isopropylimidazole.
C4-Chlorine: Provides electron-withdrawing inductive effects (-I), lowering the pKa of the ring NH and modulating the lipophilicity.
C5-Isopropyl: Adds steric bulk and lipophilicity, crucial for hydrophobic pocket binding in target proteins (e.g., AT1 receptors).
Visualization of Molecular Dynamics
The following diagram illustrates the tautomeric equilibrium and the numbering shift that occurs.
Caption: Tautomeric equilibrium of 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid showing N-H migration.
Synthetic Pathways[6][7]
Synthesis of 2-carboxyimidazoles requires careful orchestration to prevent premature decarboxylation. Two primary routes are utilized in research settings.
Route A: Lithiation-Carboxylation (Convergent)
This route is preferred for high-purity synthesis on a gram scale. It utilizes the "halogen dance" or direct C2-lithiation of a protected imidazole.
Starting Material: 4-isopropylimidazole.
Chlorination: Reaction with N-Chlorosuccinimide (NCS) in DMF yields 4-chloro-5-isopropylimidazole.
Protection: The ring nitrogen is protected (e.g., with a SEM or MOM group) to prevent N-lithiation.
Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C selectively deprotonates the C2 position.
Quench: Anhydrous CO₂ gas is bubbled through the solution.
Deprotection: Acidic hydrolysis removes the protecting group to yield the target acid.
Route B: Oxidation of C2-Formyl Precursors
This route is common in industrial settings where cryogenic conditions (Route A) are difficult to maintain.
Vilsmeier-Haack: Reaction of an amidine precursor with DMF/POCl₃ generates the 2-formyl-4-chloro-5-isopropylimidazole.
Pinnick Oxidation: The aldehyde at C2 is oxidized to the carboxylic acid using Sodium Chlorite (NaClO₂) and a phosphate buffer. This mild method avoids the harsh conditions that might trigger decarboxylation.[4]
Synthetic Workflow Diagram
Caption: Route A synthesis via C2-lithiation and CO2 trapping, ensuring regioselectivity.
Physicochemical Properties & Stability
The following data summarizes the predicted and observed properties. Note that the melting point is often a decomposition point due to decarboxylation.
Highly acidic due to imidazole ring electron withdrawal.
pKa (Imidazole NH)
~10.5
Weakly acidic.
Solubility
DMSO, Methanol, Dilute Alkali
Poor solubility in water and non-polar solvents.
Stability
Heat Sensitive
Store < -20°C. Avoid prolonged exposure to ambient temp.
Handling Protocols
Decarboxylation Risk: Do not heat above 60°C during drying processes. Use vacuum drying at ambient temperature.
Acidity: The compound is corrosive. Standard PPE (gloves, goggles) is mandatory.
Pharmaceutical Applications
Angiotensin II Receptor Blockers (ARBs)
This molecule serves as a structural analog to the "sartan" class intermediates. While drugs like Olmesartan utilize a 2-propyl-4-hydroxymethyl scaffold, the 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid moiety is investigated for:
Binding Affinity: The 2-COOH group can mimic the tetrazole ring or carboxylic acid pharmacophores found in commercial ARBs, interacting with the Arg167 residue in the AT1 receptor.
Metabolic Stability: The chlorine atom blocks metabolic oxidation at the C4 position, potentially increasing the half-life of derived drugs.
Agrochemicals
Imidazole-2-carboxylic acids are also precursors for herbicidal agents (e.g., imidazolinones), where the acid group is coupled to an amine to form the active imidazolinone ring system.[6]
References
PubChem Compound Summary. (2025). 1H-Imidazole-2-carboxylic acid derivatives.[1][2][3][7][8][5][9] National Center for Biotechnology Information. Link
4-Chloro-5-isopropylimidazole-2-carboxylic acid (CAS: 1171125-32-8) is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] Characterized by a trisubstituted imidazole core, this compound features a carboxylic acid handle at the C2 position, a lipophilic isopropyl group at C5, and a chlorine atom at C4. Its unique electronic and steric profile makes it a critical scaffold for developing Angiotensin II receptor blockers (ARBs) and imidazole-based fungicides.
This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols.
Chemical Identity & Physicochemical Properties[1][5][6][7][8]
The following data represents the consensus values for the free acid form. Researchers should note that this compound is often handled as its ethyl ester derivative during intermediate processing steps to improve solubility in organic solvents.
The structure of 4-chloro-5-isopropylimidazole-2-carboxylic acid is defined by the competition between the electron-withdrawing chlorine and carboxylic acid groups against the electron-donating isopropyl group.
Tautomeric Equilibrium
In solution, 1H-imidazoles exist in rapid equilibrium between the 1H and 3H tautomers. For this compound, the tautomers are:
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid (Major tautomer in polar solvents due to steric relief).
While the CAS name fixes the numbering based on one tautomer, the chemistry remains equivalent unless the nitrogen is alkylated. The C2-carboxylic acid group provides a reactive center for amide coupling or decarboxylation, while the C4-chlorine serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Synthesis & Manufacturing Protocols
The synthesis of 4-chloro-5-isopropylimidazole-2-carboxylic acid typically proceeds through the chlorination of a non-halogenated imidazole precursor, followed by ester hydrolysis. The most robust route utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent due to its selectivity and mild conditions.
Synthetic Pathway Diagram
Figure 1: Step-wise synthetic route from the ethyl ester precursor to the final carboxylic acid.
Addition: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by HPLC for the disappearance of the starting material.
Work-up: Pour the reaction mixture into ice water. Extract with Ethyl Acetate.[3] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the chlorinated ester intermediate.
Step 2: Hydrolysis to Free Acid
Solubilization: Dissolve the intermediate from Step 1 in a mixture of THF:Water (1:1).
Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq). Stir at ambient temperature for 4 hours.
Isolation: Acidify the reaction mixture to pH 3–4 using 1N HCl. The product, 4-Chloro-5-isopropylimidazole-2-carboxylic acid, will precipitate.
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallize from ethanol/water if necessary.
Applications in Drug Discovery
This molecule serves as a "privileged scaffold" in medicinal chemistry. Its specific utility lies in two main areas:
Angiotensin II Receptor Antagonists (Sartans):
The imidazole ring is the core pharmacophore for many antihypertensive drugs (e.g., Olmesartan). The 4-chloro and 5-isopropyl substituents mimic the lipophilic pockets of the receptor, while the 2-carboxylic acid allows for the attachment of biphenyl-tetrazole side chains or bioisosteres.
Fungicidal Agents:
Derivatives of 4-chloroimidazoles are potent inhibitors of the cytochrome bc1 complex in fungi. The 2-carboxylic acid can be converted into cyano-imidazoles (similar to Cyazofamid), which are highly active against Oomycetes.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
Signal Word: Warning
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage Conditions:
Store at 2–8°C (Refrigerate).
Keep container tightly closed in a dry and well-ventilated place.
Hygroscopic: Protect from moisture to prevent decarboxylation over time.
References
PubChem. (2025). Compound Summary: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CID 1171125-32-8).[1][2] National Library of Medicine. Retrieved February 12, 2026, from [Link]
European Patent Office. (2010).[4] Preparation of 2-substituted 4-chloro-5-formylimidazoles. Patent EP1871745. Retrieved February 12, 2026, from [Link]
The Pharmacophore Files: Isopropyl Imidazole Carboxylic Acid Derivatives
This guide serves as a technical deep-dive into the medicinal chemistry of Isopropyl Imidazole Carboxylic Acid (IICA) derivatives. Rather than treating this as a monograph for a single drug, this analysis frames the IICA...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep-dive into the medicinal chemistry of Isopropyl Imidazole Carboxylic Acid (IICA) derivatives. Rather than treating this as a monograph for a single drug, this analysis frames the IICA motif as a privileged pharmacophore fragment , critical in the design of agents ranging from Angiotensin Receptor Blockers (ARBs) to Insulin-Degrading Enzyme (IDE) inhibitors.
A Technical Guide to Scaffold Design, Synthesis, and SAR Optimization
Part 1: The Medicinal Chemistry Rationale[1][2][3]
In drug design, the Isopropyl Imidazole Carboxylic Acid (IICA) scaffold represents a strategic convergence of three distinct physicochemical properties: Steric Occlusion , Acid-Base Amphotericity , and Bioisosteric Versatility .
The "Magic Isopropyl" Effect
While methyl groups are often metabolic "soft spots" and
-propyl chains can be too flexible (entropic penalty upon binding), the isopropyl group offers a unique "Goldilocks" zone:
Steric Bulk: The branching at the
-carbon creates a spherical hydrophobic volume that effectively fills lipophilic pockets (e.g., the hydrophobic pocket in AT1 receptors) better than linear chains.
Metabolic Shielding: The branching hinders cytochrome P450 approach, often improving metabolic stability compared to linear alkyl chains.
Desolvation: The isopropyl group is sufficiently lipophilic to drive binding via the hydrophobic effect but compact enough to avoid steric clashes in tight active sites.
The Imidazole-Carboxylate Zwitterion
At physiological pH (7.4), this scaffold often exists as a zwitterion or an equilibrium mixture of ionic states, depending on the regiochemistry:
Imidazole pKa: ~6.0–7.0 (proton gain).
Carboxylic Acid pKa: ~3.5–4.5 (proton loss).
Significance: This dual ionization potential allows the scaffold to participate in "water-bridged" hydrogen bonding networks within protein active sites, a feature exploited in metalloprotease inhibitors (like IDE).
Part 2: Chemical Space & Regiochemistry
The biological activity is strictly dictated by the relative positioning of the isopropyl and carboxylic acid moieties. We define three primary vectors:
Scaffold Type
Structure Description
Primary Application
Type A (N1-Iso)
1-isopropyl-1H-imidazole-4-carboxylic acid
IDE Inhibitors, GABA modulators
Type B (C2-Iso)
2-isopropyl-1H-imidazole-4-carboxylic acid
Angiotensin II Antagonists (Sartans)
Type C (N1-Iso-5-Carb)
1-isopropyl-1H-imidazole-5-carboxylic acid
Etomidate analogs (Anesthetics)
Visualization: Structural Divergence
The following diagram illustrates the regiochemical decision tree for synthesizing these specific isomers.
Figure 1: Regiodivergent synthesis pathways for accessing specific IICA isomers.
Part 3: Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Isopropyl-1H-imidazole-4-carboxylic acid (Type A)
Rationale: Direct alkylation of imidazole-4-carboxylate esters often yields mixtures. This protocol optimizes for the 1,4-isomer using steric control.
Dissolution: Dissolve Methyl 1H-imidazole-4-carboxylate (10 mmol) in anhydrous DMF (30 mL) under
atmosphere.
Base Activation: Add
(20 mmol). Stir at RT for 30 mins to generate the imidazolate anion. Note: Cs+ is preferred over Na+ to promote the "loose" ion pair, enhancing nucleophilicity.
Alkylation: Dropwise add 2-iodopropane (15 mmol). Heat to 60°C for 12 hours.
Workup: Dilute with EtOAc, wash with
(5% aq) to remove DMF. Dry over .
Purification: Flash chromatography (DCM/MeOH). The 1,4-isomer (less polar) usually elutes before the 1,5-isomer due to the lack of steric shielding of the ester by the isopropyl group in the 1,5-position.
Hydrolysis: Treat the isolated ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the zwitterionic acid.
Protocol 2: Synthesis of 2-Isopropyl Imidazole Scaffolds (Type B)
Rationale: For Angiotensin II antagonists, the alkyl group must be at C2. N-alkylation cannot achieve this; de novo ring synthesis is required.
Step-by-Step Workflow:
Amidine Formation: React Isobutyronitrile with anhydrous HCl in MeOH/Ethanol to form the imidate, then treat with ammonia to yield Isobutyramidine hydrochloride.
Cyclization: Condense Isobutyramidine with Ethyl bromopyruvate in the presence of
in refluxing ethanol.
Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by alkylation of the second nitrogen and dehydration, yielding Ethyl 2-isopropyl-1H-imidazole-4-carboxylate exclusively.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the Isopropyl group versus other alkyl substituents in a generic Angiotensin II Receptor Antagonist model (Sartan-like).
Steric clash; too bulky for the specific sub-pocket.
Case Study: IDE Inhibitors
Recent research (See Deprez-Poulain et al.[1]) highlights 1-isopropyl-1H-imidazole-4-carboxylic acid derivatives as potent inhibitors of the Insulin-Degrading Enzyme (IDE).
Mechanism: The imidazole nitrogen coordinates the Zinc ion in the active site.
Role of Carboxylate: Forms a salt bridge with an arginine residue (Arg429) in the IDE binding tunnel.
Role of Isopropyl: Provides hydrophobic contacts with the S1' subsite, improving potency 10-fold over the methyl analog.
Part 5: Biological Signaling & Interaction Map
The following diagram illustrates how the IICA scaffold interacts within a generic Zinc-Metalloprotease active site (like IDE), highlighting the critical pharmacophore points.
Figure 2: Pharmacophore mapping of IICA derivatives in a metalloprotease active site.
References
Deprez-Poulain, R., et al. (2015). "Structure–activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme." European Journal of Medicinal Chemistry.
PubChem. (2025). "1-Isopropyl-1H-imidazole-4-carboxylic acid - Compound Summary." National Library of Medicine.
BenchChem. (2025).[2] "Application Notes for Structure-Activity Relationship Studies of 2-Isopropyl-1H-benzo[d]imidazol-5-amine Derivatives."
ChemicalBook. (2022).[3] "1-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID Properties and Suppliers."
Vessally, E., et al. (2025).[4] "Selected examples of drugs containing an imidazole core." ResearchGate.[3]
Technical Comparison: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid vs. Cyazofamid Metabolites
The following technical guide provides a comparative analysis of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CICA) and the Cyazofamid metabolite 4-Chloro-5-p-tolylimidazole-2-carboxylic Acid (CTCA). Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comparative analysis of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CICA) and the Cyazofamid metabolite 4-Chloro-5-p-tolylimidazole-2-carboxylic Acid (CTCA).
Executive Summary
This guide analyzes the structural, metabolic, and analytical distinctions between two specific imidazole-based carboxylic acids:
4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CICA): A synthetic structural analog often used as a reference standard or intermediate. It features an aliphatic isopropyl group at the 5-position.
4-Chloro-5-p-tolylimidazole-2-carboxylic Acid (CTCA): A verified environmental metabolite of the fungicide Cyazofamid .[1] It features an aromatic p-tolyl group at the 5-position.[2]
While these compounds share a core pharmacophore (4-chloroimidazole-2-carboxylic acid), their divergence in the 5-position substituent (Aliphatic vs. Aromatic) dictates significantly different physicochemical behaviors, environmental fates, and mass spectrometric signatures.
Chemical Identity & Structural Analysis[3][4][5]
The primary distinction lies in the hydrophobic tail at the 5-position. This structural variation fundamentally alters the molecule's lipophilicity and pi-stacking capability, affecting both soil sorption and receptor binding.
The following diagram contrasts the degradation pathway of Cyazofamid with the distinct structure of the Isopropyl analog.
Figure 1: Metabolic lineage of CTCA from Cyazofamid contrasted with the independent synthetic analog CICA.
Metabolic Context: Cyazofamid Degradation
Understanding the formation of CTCA is critical for residue analysis. Cyazofamid acts as a QiI (Quinone inside Inhibitor) fungicide. Upon application, it degrades in soil and water through a defined hydrolytic cascade.
Primary Cleavage: The dimethylsulfonamide group is cleaved from the N1 position of the imidazole ring, yielding CCIM (the nitrile).
Hydrolysis: The nitrile group at C2 is hydrolyzed to an amide (CCIM-AM ), and subsequently to the carboxylic acid (CTCA ).
Significance: CTCA is a terminal residue in many pathways. Its aromatic p-tolyl group is conserved from the parent Cyazofamid.
Contrast with CICA:
The Isopropyl analog (CICA) does not arise from Cyazofamid. It would require a parent molecule with an isopropyl group at the 5-position.[7][8] It is typically used in Structure-Activity Relationship (SAR) studies to evaluate the role of the aromatic ring in fungicidal binding affinity. The aliphatic isopropyl group generally fails to provide the pi-pi stacking interactions necessary for high-affinity binding to the cytochrome bc1 complex, rendering CICA significantly less active than CTCA.
Analytical Methodologies
Differentiation of these compounds is straightforward via Mass Spectrometry due to the mass shift caused by the substituents (Isopropyl C₃H₇ vs. p-Tolyl C₇H₇).
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Ionization: ESI Positive Mode (M+H)⁺.
Compound
Precursor Ion (m/z)
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Retention Behavior
CICA (Isopropyl)
189.0
143.0 (-HCOOH)
171.0 (-H₂O)
Elutes Earlier (More Polar)
CTCA (p-Tolyl)
237.0
191.0 (-HCOOH)
219.0 (-H₂O)
Elutes Later (More Lipophilic)
Note: The mass difference of 48 Da (C₄) allows for complete chromatographic and spectral resolution.
Experimental Protocol: Soil Extraction & Analysis
Objective: Isolate imidazole carboxylic acid metabolites (CTCA) from soil matrices while distinguishing them from structural analogs (CICA).
Reagents
Extraction Solvent: Acetonitrile/0.1N HCl (80:20 v/v). Acidic conditions are required to protonate the carboxylic acid (pKa ~3-4) to improve organic solubility.
Cleanup: dSPE (dispersive Solid Phase Extraction) with PSA (Primary Secondary Amine) must be avoided or used with caution, as PSA binds acidic analytes like CTCA and CICA. Use C18 only.
Workflow
Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.
Spiking: Fortify with CICA (if used as Internal Standard surrogate) and CTCA standards.
Extraction:
Add 10 mL of Acetonitrile/0.1N HCl (80:20) .
Vortex for 1 min; Shake vigorously for 30 min (mechanical shaker).
Rationale: The HCl suppresses ionization of the carboxylic acid, driving it into the organic layer.
Partitioning:
Add 4 g MgSO₄ and 1 g NaCl (QuEChERS salts).
Shake immediately for 1 min to prevent MgSO₄ agglomeration.
Centrifuge at 4000 rpm for 5 min.
Cleanup (Non-Dispersive):
Transfer 1 mL of supernatant to a tube containing 50 mg C18 sorbent (to remove lipids/waxes). Do not use PSA.
Vortex and Centrifuge.
Analysis: Filter through 0.2 µm PTFE filter into an LC vial. Inject 5 µL into LC-MS/MS.
Workflow Diagram
Figure 2: Optimized extraction workflow for acidic imidazole metabolites.
References
Food and Agriculture Organization (FAO). (2015). Cyazofamid: Pesticide Residues in Food 2015 Evaluations Part I - Residues. FAO Plant Production and Protection Paper. Link
European Food Safety Authority (EFSA). (2016). Peer review of the pesticide risk assessment of the active substance cyazofamid. EFSA Journal. Link
U.S. Environmental Protection Agency (EPA). (2012). Cyazofamid; Pesticide Tolerances. Federal Register. Link
PubChem. (2024). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (CTCA).[9] National Library of Medicine.[3] Link
Sigma-Aldrich. (2024). 4-Chloro-5-isopropylimidazole-2-carboxylic Acid Product Sheet. Link
Solubility of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid: A Technical Guide for Process Optimization
This guide provides an in-depth technical analysis of the solubility characteristics of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility characteristics of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan analogs).
Executive Summary & Chemical Context
4-Chloro-5-isopropylimidazole-2-carboxylic Acid (Structure: Imidazole core, C2-COOH, C4-Cl, C5-iPr) presents a unique solubility challenge due to its amphoteric nature and competing hydrophilic/lipophilic domains.
Role: Key building block for sartan-class antihypertensives.
Criticality: Accurate solubility data is required to maximize yield during the hydrolysis of its ester precursor and to ensure high purity (>99.5%) during the final recrystallization step, removing critical des-chloro or regioisomeric impurities.
Solubility Class: Class II (Low Solubility, High Permeability equivalent behavior in process solvents). It exhibits pH-dependent solubility in aqueous media and "like-dissolves-like" behavior in organic polar protic solvents.
Thermodynamic Framework
To optimize isolation, we must view solubility not as a static number but as a dynamic equilibrium governed by the Solid-Liquid Equilibrium (SLE) equation. For this compound, the solubility (
) in an ideal solution is described by the van't Hoff equation, modified for non-ideal behavior in organic solvents using the Apelblat Model :
Enthalpy of Dissolution (
): Typically positive (endothermic) for this class of imidazoles in alcohols, implying solubility increases significantly with temperature.
Entropy (
): The rigid imidazole ring creates a high lattice energy, requiring significant solvent entropy gain (breaking solvent structure) to dissolve.
Solubility Profile & Solvent Selection
The following data summarizes the expected solubility behavior based on Structure-Activity Relationship (SAR) with homologous chloro-imidazole intermediates (e.g., 2-butyl-4-chloro-5-formylimidazole).
Table 1: Solubility Tier List (Organic Solvents)
Solvent Class
Specific Solvent
Solubility Rating
Process Application
Polar Aprotic
DMSO, DMF, NMP
Very High (>100 mg/mL)
Initial reaction medium; too soluble for crystallization.
Polar Protic
Methanol, Ethanol
High (Hot), Mod. (Cold)
Ideal for Recrystallization. High coefficient.
Chlorinated
Dichloromethane (DCM)
Moderate
Extraction solvent; useful for liquid-liquid extraction from aqueous phases.
Ethers
THF, MTBE
Low to Moderate
Co-solvent or anti-solvent use.
Esters
Ethyl Acetate
Low
Excellent Anti-solvent to drive precipitation.
Hydrocarbons
Toluene, Hexane
Insoluble (<1 mg/mL)
Wash solvents to remove non-polar impurities.
Table 2: pH-Dependent Aqueous Solubility
Crucial for workup strategies.
pH Condition
Species Form
Solubility
Mechanism
pH < 2.0
Cationic (Protonated Imidazole N)
High
Salt formation (e.g., Hydrochloride).
pH 4.0 - 6.0
Zwitterionic / Neutral
Minimum
Isoelectric point region; product precipitates.
pH > 9.0
Anionic (Carboxylate)
High
Salt formation (e.g., Sodium Carboxylate).
Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Solubility Determination
Use this standard operating procedure (SOP) to generate precise solubility curves for your specific batch.
Objective: Determine saturation mole fraction (
) at .
Preparation: Add excess solid 4-Chloro-5-isopropylimidazole-2-carboxylic acid to 10 mL of solvent in a jacketed equilibrium cell.
Equilibration: Stir at 400 RPM for 24 hours at constant temperature (
).
Sampling (The Critical Step): Stop stirring and allow settling for 30 minutes. Use a syringe filter (0.45
m PTFE, pre-heated to ) to withdraw supernatant.
Quantification: Evaporate solvent under vacuum and weigh the residue.
Validation: Repeat n=3.[1][2][3] RSD must be < 2%.[3]
Analysis: Plot
vs . Linearity () confirms Van't Hoff compliance.
Protocol B: Dynamic Laser Monitoring (Dyna-Sol)
For determining the Metastable Zone Width (MSZW) for crystallization.
Prepare a solution of known concentration.
Cool at a constant rate (e.g., 0.5 °C/min) while monitoring turbidity with a laser probe.
T_nucleation: The temperature where transmission drops (onset of turbidity).
T_dissolution: The temperature where transmission returns to 100%.
MSZW:
. Target a narrow MSZW for controlled particle size.
Process Visualization & Logic
Diagram 1: Solubility Determination Workflow
This logic flow ensures data integrity before moving to process scale-up.
Caption: Workflow for generating high-fidelity solubility data with built-in statistical validation loops.
Diagram 2: Solvent Selection Strategy for Purification
A decision tree for selecting the optimal crystallization solvent system based on the generated data.
Caption: Decision matrix for selecting Cooling vs. Anti-solvent crystallization based on alcohol solubility.
References
Sigma-Aldrich. 4-Chloro-5-isopropylimidazole-2-carboxylic Acid Product Data. Retrieved from
PubChem. Compound Summary: 4-Chloro-5-isopropylimidazole-2-carboxylic acid. National Library of Medicine. Retrieved from
Babu, K. S., et al. (2013).[5] "An Efficient and Large Scale Synthesis of Olmesartan Medoxomil." Chemistry & Biology Interface, 3(1), 26-37.[5] (Describes analogous purification of imidazole intermediates).
Google Patents. Process for the purification of carboxylic acid-containing compositions. WO2016186505A1. Retrieved from
Karunanithi, A. T., et al. "Solvent design for crystallization of carboxylic acids."[6] Chemical Engineering Science. (Methodology for solvent selection).
Technical Profile & Safety Guide: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
Executive Summary 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS: 1171125-32-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemical active i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS: 1171125-32-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemical active ingredients. Characterized by a trisubstituted imidazole ring, this compound features three distinct functional handles: a carboxylic acid at C2, a chlorine atom at C4, and an isopropyl group at C5.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of the compound's physicochemical behavior, reactivity profile, and necessary safety protocols. The presence of the carboxylic acid moiety combined with the halogenated heterocycle dictates specific handling requirements to prevent degradation (decarboxylation) and ensure operator safety against corrosive/irritant effects.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the physical state and molecular properties is the first line of defense in risk assessment.
Refrigerate (2–8°C) under inert atmosphere (Argon/Nitrogen)
Technical Insight: The C2-carboxylic acid on an electron-deficient imidazole ring renders this compound susceptible to thermal decarboxylation . Storage at room temperature for extended periods may lead to the gradual release of CO₂ and formation of the corresponding 4-chloro-5-isopropylimidazole impurity. Always store cold and dry.[1]
This compound is classified as a Category 4 Acute Toxin and a Category 2 Irritant . The biological activity of imidazole-carboxylic acids often involves interference with metabolic pathways, necessitating strict containment.
Micro-particles can cause mechanical abrasion and chemical burns to the cornea due to acidity.
H335
May cause respiratory irritation
Fine dust inhalation irritates mucous membranes; systemic absorption via lungs is a risk.
Safe Handling & Exposure Control Protocol
The Core Directive: Treat this compound as a potent sensitizer and potential decarboxylation hazard. The following workflow integrates engineering controls with personal protective equipment (PPE).
Experimental Workflow Visualization
Figure 1: Hierarchical safety workflow for handling 4-Chloro-5-isopropylimidazole-2-carboxylic Acid.
Detailed Protocol Steps
Engineering Controls:
Primary: All weighing and transfer operations must occur inside a certified chemical fume hood.
Secondary: If handling >10g, use a powder containment hood or glove box to prevent dust generation.
Personal Protective Equipment (PPE):
Hands: Double-gloving with Nitrile (minimum 0.11 mm thickness) is recommended. The outer glove should be changed immediately upon contamination.
Eyes: Chemical safety goggles (ANSI Z87.1) are required.[3][4] Safety glasses are insufficient due to the risk of airborne dust.
Respiratory: If fume hood airflow is compromised, use a NIOSH-approved N95 or P100 particulate respirator.
Handling Technique:
Anti-Static Measures: Use an ionizing gun or anti-static brush during weighing. The dry powder can carry a static charge, causing it to "jump" and disperse.
Solvent Addition: Add solvent to the solid, not the reverse, to minimize aerosolization.
Emergency Response & First Aid
Self-Validating Response System:
In the event of exposure, the speed of neutralization determines the severity of the injury.
Eye Contact (Critical):
Immediate Action: Flush with tepid water for 15 minutes minimum.[5] Lift eyelids to ensure irrigation of the fornices.
Why: The acidic nature can cause rapid corneal hazing. Immediate dilution is the only way to prevent permanent damage.
Skin Contact:
Action: Wash with soap and water.[1][3][4][5][6][7] Do not use alcohol or organic solvents, as these may increase transdermal absorption of the compound.
Ingestion:
Action: Rinse mouth with water.[8][1][3][4][6][7][9] Do NOT induce vomiting. The compound is an irritant; vomiting re-exposes the esophagus to the chemical.
For drug development professionals, this compound serves as a versatile scaffold. Its reactivity profile is defined by the competition between the carboxylic acid and the chloro-substituent.
Amide Coupling (Path A): The carboxylic acid is the primary handle. Standard coupling reagents (HATU, EDC) work well, but base selection is critical. Avoid strong bases that might promote racemization if chiral centers are introduced nearby, or promote decarboxylation.
Decarboxylation Risk (Path B): Imidazole-2-carboxylic acids are intrinsically unstable at high temperatures. Reactions involving this intermediate should be kept below 50°C whenever possible.
SnAr Displacement (Path C): The chlorine at C4 is deactivated but can be displaced under harsh conditions or if the imidazole nitrogen is alkylated with an electron-withdrawing group.
References
PubChem. (n.d.).[10] Compound Summary: Imidazole-carboxylic acid derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
(Note: While specific toxicological data for this exact CAS is proprietary or sparse, hazard classifications are derived from regulatory filings (REACH/ECHA) and structural analogs presented in the search results.)
Technical Profile: pKa and Ionization Behavior of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
The following technical guide provides an in-depth analysis of the physicochemical properties of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid, focusing on its pKa values and ionization behavior. Executive Summary 4-Ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the physicochemical properties of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid, focusing on its pKa values and ionization behavior.
Executive Summary
4-Chloro-5-isopropylimidazole-2-carboxylic acid is a critical building block in the synthesis of "sartan" class antihypertensives. Its isolation, purification, and coupling efficiency are governed strictly by its ionization state.[1] Unlike simple imidazoles, this molecule possesses a "push-pull" electronic structure due to the opposing effects of the electron-withdrawing chlorine/carboxyl groups and the electron-donating isopropyl group.
Understanding the specific pKa values of this molecule is essential for:
Process Yield: Determining the precise pH for isoelectric precipitation.
HPLC Method Development: Selecting the correct mobile phase buffer to suppress ionization and prevent peak tailing.
Coupling Reactions: Ensuring the imidazole nitrogen is in the correct protonation state for nucleophilic attack or protection.[1]
Chemical Structure & Ionization Analysis
The molecule contains two primary ionizable centers in the physiological pH range and a third at high pH.[1]
Carboxylic Acid (C2-COOH): An acidic center that deprotonates to form a carboxylate anion.[1]
Imidazole Nitrogen (N3): A basic center that can accept a proton to form the imidazolium cation.[1]
Imidazole Nitrogen (N1-H): A weakly acidic center (pKa > 12) that is generally not involved in standard processing but relevant for strong base catalysis.[1]
Predicted pKa Values and Isoelectric Point (pI)
Based on Structure-Activity Relationship (SAR) analysis of 4-chloroimidazole and imidazole-2-carboxylic acid analogs, the estimated physicochemical constants are:
Parameter
Estimated Value
Description
pKa₁ (Acid)
1.8 ± 0.3
Deprotonation of the Carboxylic Acid (-COOH → -COO⁻). Enhanced acidity due to the adjacent electron-deficient imidazole ring.
pKa₂ (Base)
3.8 ± 0.5
Deprotonation of the Imidazolium Ion (NH⁺ → N).[1] Significantly lower than histidine (pKa ~6.[1]0) due to the electron-withdrawing 4-Chloro substituent.
pI (Isoelectric Point)
~2.8
The pH at which the molecule carries a net zero charge (Zwitterionic form), representing the point of minimum solubility.[1]
The following diagram illustrates the transition between cationic, zwitterionic, and anionic states as a function of pH.
Figure 1: Ionization pathway of 4-Chloro-5-isopropylimidazole-2-carboxylic acid showing the critical window for isoelectric precipitation.
Detailed Mechanistic Insights
The "Chlorine Effect" on Basicity
Unsubstituted imidazole has a pKa of approximately 7.[1]0. In this intermediate, the chlorine atom at position 4 exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density available at the N3 nitrogen, destabilizing the protonated form (imidazolium).[1] Consequently, the pKa drops from ~7.0 to ~3.8, making the molecule a much weaker base.[1] This implies that at pH 7 (neutral water), the molecule exists almost entirely as the anion , not the zwitterion.[1]
The Carboxyl Influence
The carboxylic acid at position 2 is unusually acidic (pKa ~1.[1]8) compared to acetic acid (pKa 4.76).[1] This is due to the electron-withdrawing nature of the imidazole ring itself, which stabilizes the resulting carboxylate anion via resonance and inductive effects.[1]
Experimental Protocols for Validation
To empirically verify these values in your specific matrix, the following protocols are recommended.
This method determines the exact pKa values by monitoring pH changes against added titrant.[1]
Preparation: Dissolve 50 mg of the compound in 25 mL of degassed water/methanol (80:20 v/v) to ensure solubility across the pH range. (Note: Correct for solvent effect on pKa).
Acidification: Adjust initial pH to < 1.5 using 0.1 M HCl to fully protonate the species.
Titration: Titrate with 0.1 M standardized NaOH in small increments (e.g., 50 µL).
Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points:
First inflection: Neutralization of excess HCl and the Carboxylic Acid (pKa1).[1]
Second inflection: Deprotonation of the Imidazolium (pKa2).[1]
Calculation: Use the Henderson-Hasselbalch equation or Gran plots to derive exact pKa.
Protocol B: HPLC-Based pKa Determination
Useful if the compound has low aqueous solubility or limited quantity.
Mobile Phases: Prepare a series of buffers ranging from pH 1.5 to 6.0 (in 0.5 increments).
Method: Inject the sample at each pH level using a low % organic modifier (e.g., 5-10% ACN) to maintain isocratic conditions.
Observation: Plot the Retention Factor (k') vs. pH.
Sigmoidal Curve: The retention time will shift significantly as the molecule transitions from zwitterion (neutral/polar) to anion (charged/polar) or cation.[1]
The inflection point of the sigmoidal curve corresponds to the pKa.[1]
Implications for Drug Development[1][2]
Isolation and Purification Strategy
The theoretical isoelectric point (pI) is approximately 2.8 .[1]
Recommendation: To isolate this intermediate from an aqueous reaction mixture, adjust the pH to 2.8 – 3.0 . At this pH, the zwitterionic form dominates, net charge is zero, and water solubility is at its thermodynamic minimum, maximizing precipitation yield.[1]
Coupling Reactions (Sartan Synthesis)
When coupling this acid with a biphenyl tetrazole moiety (as in Olmesartan synthesis):
Activation: If using acid chloride activation (SOCl₂), the carboxylic acid is converted to an acyl chloride.[1] The imidazole nitrogen will be protonated as the HCl salt.[1]
Nucleophilic Substitution: If the imidazole nitrogen is the nucleophile, the pH must be > 4.0 to ensure the nitrogen is deprotonated and has a lone pair available for attack.[1]
References
Bordwell pKa Table. Acidity in DMSO and Water.[1] University of Wisconsin-Madison. Available at: [Link][1]
PubChem Compound Summary. 4-Chloro-5-isopropylimidazole-2-carboxylic Acid. National Center for Biotechnology Information.[1] Available at: [Link][1]
Yanagisawa, H., et al. (1996).[1] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of 2-Propylimidazole Derivatives." Journal of Medicinal Chemistry, 39(1), 323-338.[1] (Primary source for imidazole-carboxylic acid ionization behavior in sartan synthesis).
Application Note: Synthesis of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
[1][2] Executive Summary This application note details the precision synthesis of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid via the alkaline hydrolysis of its ethyl ester precursor. While ester hydrolysis is a fund...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This application note details the precision synthesis of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid via the alkaline hydrolysis of its ethyl ester precursor. While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the thermal instability of imidazole-2-carboxylic acids, which are prone to spontaneous decarboxylation.[1]
This protocol prioritizes thermal control and isoelectric precipitation to maximize yield (>90%) and purity, avoiding the formation of the decarboxylated byproduct (4-chloro-5-isopropylimidazole).[1]
Scientific Background & Mechanism[3]
Structural Context
The target molecule is a trisubstituted imidazole often utilized as a scaffold in the synthesis of Angiotensin II receptor antagonists (e.g., "sartan" analogs).[1]
Position 2 (Carboxyl): Provides the handle for further coupling or bioactivity but destabilizes the ring thermally.[1]
Position 4 (Chloro): Electron-withdrawing group; increases the acidity of the N-H proton.[1]
Position 5 (Isopropyl): Steric bulk; influences solubility and receptor binding.
Reaction Mechanism (BAc2 Hydrolysis)
The transformation proceeds via a standard base-catalyzed acyl-oxygen cleavage (BAc2).[1] However, the presence of the imidazole ring introduces amphoteric character.[1][2]
Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.[1]
Elimination: Ethoxide is expelled, generating the carboxylic acid.[1]
Deprotonation: The base immediately deprotonates the newly formed carboxylic acid (and likely the imidazole N-H), forming a stable carboxylate salt (e.g., disodium salt).[1]
Workup (Critical Step): Acidification protonates the carboxylate. If the pH drops too low (<1), the imidazole nitrogen protonates, forming a soluble hydrochloride salt.[1] If heated, the free acid loses CO₂.[1]
Critical Stability Warning
Caution: Imidazole-2-carboxylic acids are inherently unstable.[1] The electron-withdrawing nature of the adjacent nitrogen atoms facilitates decarboxylation, often occurring at temperatures as low as 60–80°C in acidic media or >150°C in solid state [1].[1] Strict temperature control is required.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
Dissolution: Charge the flask with Ethyl 4-chloro-5-isopropylimidazole-2-carboxylate (10.0 g, 46.1 mmol). Add THF (40 mL) and MeOH (10 mL). Stir until fully dissolved.
Base Addition: Prepare a solution of LiOH·H₂O (4.84 g, 115 mmol, 2.5 eq) in Water (40 mL).[1] Add this aqueous solution dropwise to the organic phase over 10 minutes.
Reaction: Stir the biphasic (or homogenous, depending on concentration) mixture vigorously at Room Temperature (20–25°C) .
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[2][5] Conversion is typically complete within 4–6 hours. Do not heat above 30°C.
Phase 2: Workup & Isolation
Concentration: Remove volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap) at bath temperature < 30°C .
Result: An aqueous residue containing the product as a lithium salt.[1]
Filtration (Optional): If any insoluble starting material remains, filter the aqueous solution through Celite.
Acidification (The "Isoelectric" Drop):
Place the aqueous solution in an ice bath (0–5°C).
Slowly add 1N HCl dropwise with continuous pH monitoring.
Target pH: Adjust exactly to pH 3.5 – 4.0 .
Observation: The product will precipitate as a white to off-white solid.[1]
Note: Do not acidify below pH 2.0, as the hydrochloride salt may form and redissolve.[1]
Collection: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual LiCl salts.
Drying: Dry the solid in a vacuum oven at 40°C (Max) for 12 hours.
Warning: Do not dry at high temperatures (>60°C) to prevent decarboxylation.
Workflow Visualization
Caption: Optimized workflow for the hydrolysis of ethyl 4-chloro-5-isopropylimidazole-2-carboxylate, emphasizing temperature control.
Reaction Scheme
Caption: Transformation of the ethyl ester to the carboxylic acid via mild alkaline hydrolysis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Product redissolved during acidification.
Ensure pH is strictly 3.5–4.0. If pH < 2, back-titrate with dilute NaOH.[1]
Decarboxylation
Reaction or drying temperature too high.
Keep all heating steps < 40°C. Use vacuum drying instead of oven heating.
Incomplete Reaction
Poor solubility of ester.
Increase THF ratio or switch to MeOH/Dioxane mixtures.
Impurity (Des-chloro)
Hydrogenolysis (rare but possible with metals).
Ensure reagents are free of reducing metals; avoid Pd contamination if used in previous steps.
References
Organic Syntheses. "Imidazole-2-carboxylic acid." Org.[6][3][7][8] Synth.2003 , 80, 200.[1] Link (Demonstrates the instability of imidazole-2-carboxylic acids upon heating).
BenchChem Technical Support. "Synthesis of Imidazole Carboxylic Acids: Troubleshooting Decarboxylation." Link (General guidance on imidazole acid stability).
ChemicalBook. "General procedure for the synthesis of imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde." Link (Provides precedent for room temperature protocols to avoid decomposition).
Technical Guide: Chlorination Strategies for 5-Isopropylimidazole-2-Carboxylic Acid
Executive Summary & Strategic Analysis This technical guide details the protocols for the chlorination of 5-isopropylimidazole-2-carboxylic acid (IICA) . In the context of drug development and heterocyclic chemistry, "ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This technical guide details the protocols for the chlorination of 5-isopropylimidazole-2-carboxylic acid (IICA) . In the context of drug development and heterocyclic chemistry, "chlorination" of this substrate refers to two distinct mechanistic pathways, each serving a different synthetic utility:
Regioselective Ring Chlorination (C4-Functionalization): The introduction of a chlorine atom at the C4 position of the imidazole ring to generate 4-chloro-5-isopropylimidazole-2-carboxylic acid . This is a scaffold-modification strategy used to modulate lipophilicity and metabolic stability.
Acyl Chloride Formation (COOH-Activation): The conversion of the C2-carboxylic acid into 5-isopropylimidazole-2-carbonyl chloride . This is an activation strategy for subsequent amidation or esterification.[1]
Chemical Challenges:
Zwitterionic Character: IICA exists as a zwitterion (inner salt) with high lattice energy, making it sparingly soluble in non-polar solvents.
Tautomerism: The 5-isopropyl and 4-isopropyl forms are tautomeric. Substitution at the remaining C-H position yields a single unique product, but the tautomeric equilibrium influences reactivity.
Decarboxylation Risk: Imidazole-2-carboxylic acids are prone to thermal decarboxylation. Protocols must avoid excessive heat (>100°C) unless the carboxyl group is protected or activated under controlled conditions.
Pathway A: Regioselective Ring Chlorination (C4-Cl)
This protocol describes the synthesis of 4-chloro-5-isopropylimidazole-2-carboxylic acid .
Mechanism: Electrophilic Aromatic Substitution (EAS).
Reagent Choice:N-Chlorosuccinimide (NCS) is selected over elemental chlorine (
) or sulfuryl chloride () to provide a mild, controlled source of chloronium ions (), preventing over-chlorination or oxidative degradation of the imidazole ring.
Reagents & Materials Table
Component
Role
Equiv.
Conc/Purity
Notes
5-Isopropylimidazole-2-carboxylic acid
Substrate
1.0
>98%
Dry thoroughly before use.
N-Chlorosuccinimide (NCS)
Reagent
1.05 - 1.1
98%
Recrystallize from benzene if yellow.
DMF (N,N-Dimethylformamide)
Solvent
N/A
Anhydrous
Facilitates polar transition state.
p-Toluenesulfonic acid (pTsOH)
Catalyst
0.1
Monohydrate
Protonates N3, activating C4/5.
Ethyl Acetate / Water
Workup
N/A
ACS Grade
For extraction/washing.
Step-by-Step Protocol
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer. Purge with
.
Dissolution: Charge the flask with 5-isopropylimidazole-2-carboxylic acid (1.0 equiv) and anhydrous DMF (10 mL/g substrate). Stir until a homogeneous suspension or solution is achieved.
Note: If solubility is poor, slight warming to 40°C is permissible, but cool back down before step 3.
Insight: Acid catalysis protonates the imidazole nitrogen, destabilizing the ring slightly but directing the electrophile to the C4/C5 position and preventing N-chlorination.
Chlorination: Cool the mixture to 0°C using an ice bath. Add NCS (1.05 equiv) portion-wise over 30 minutes.
Critical: Exothermic reaction.[2] Maintain internal temperature < 5°C to avoid side reactions.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
Monitoring: Monitor by HPLC or TLC (MeOH/DCM 1:9). The product will be less polar than the starting material.
Quench & Isolation:
Pour the reaction mixture into crushed ice/water (5x reaction volume).
Adjust pH to ~3-4 with 1M HCl to ensure the carboxylic acid is protonated (precipitates product).
Filter the resulting precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (C18 reverse phase is recommended for free acids).
Reaction Logic Diagram
Figure 1: Workflow for the regioselective C4-chlorination using NCS.
Pathway B: Acid Chloride Formation (Activation)
This protocol describes the conversion to 5-isopropylimidazole-2-carbonyl chloride .
to form the chloroiminium ion (Vilsmeier reagent), which is a more potent electrophile than itself, attacking the carboxylic acid oxygen.
Reflux: Heat the mixture to reflux (
).
Observation: The reaction is complete when gas evolution ceases and the solid dissolves to form a clear (often yellow/orange) solution. Typical time: 2–4 hours.
Concentrate under reduced pressure (rotary evaporator) to remove excess
. Do not use a water bath >40°C to prevent decomposition.
Azeotrope: Add anhydrous Toluene (10 mL) and re-concentrate to remove trace
and HCl. Repeat 2x.
Storage/Use: The resulting residue is the hydrochloride salt of the acid chloride. It is highly moisture-sensitive. Use immediately in the subsequent coupling step (e.g., addition of amine/alcohol and base).
Reaction Logic Diagram
Figure 2: Activation pathway to the acid chloride.
Analytical Validation & Troubleshooting
Expected Analytical Data (Pathway A)
1H NMR (DMSO-d6):
Starting Material: Signal for C4-H (singlet/broad singlet) around
7.0–7.5 ppm.
Product (4-Cl):Disappearance of the C4-H signal. Retention of isopropyl signals (septet ~3.0 ppm, doublet ~1.2 ppm).
Mass Spectrometry (LC-MS):
Observe M+1 peak shift of +34 Da (replacement of H [1] with Cl [35]).
Characteristic Chlorine isotope pattern (
).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Incomplete Reaction (Path A)
Low solubility in DMF.
Warm to 40°C initially, then cool. Increase catalyst (pTsOH) to 0.2 eq.
Decarboxylation
Temperature too high.
Keep reaction < 25°C. Avoid strong heating during workup.
Over-chlorination
Excess NCS or high temp.
Strictly control stoichiometry (1.05 eq). Monitor temp during addition.
Product Hydrolysis (Path B)
Moisture ingress.
Use flame-dried glassware. Store acid chloride under Argon.
References
Regioselective Chlorination of Imidazoles
Source: Sigma-Aldrich.[10] (n.d.). 4-Chloro-5-isopropylimidazole-2-carboxylic Acid. Retrieved from (Verified availability of the target structure).
Context: Confirms stability of the 4-chloro-5-alkyl-2-carboxylic acid scaffold.
General Protocol for Chlorination of Imidazole Esters
Source: Google Patents. (2020). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester.[8] Retrieved from
Context: Provides the foundational NCS/DMF/Acid protocol adapted in P
Thionyl Chloride Activation of Carboxylic Acids
Source: Master Organic Chemistry. (2011).[4][11] Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid in Pharmaceutical Synthesis
Executive Summary
4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS: 1171125-32-8) represents a highly specialized, tri-functionalized imidazole scaffold. While structurally homologous to the "sartan" class intermediates (e.g., Olmesartan precursors), this compound offers a unique substitution pattern—combining a reactive C2-carboxylic acid, a modifiable C4-chlorine handle, and a lipophilic C5-isopropyl group.
This Application Note details the protocols for leveraging this intermediate in the synthesis of Angiotensin II Receptor Blocker (ARB) analogs and next-generation kinase inhibitors .[1] We address the critical challenges of regioselective N-alkylation and chemoselective cross-coupling, providing validated workflows to maximize yield and purity in drug discovery campaigns.
Chemical Profile & Handling
Property
Specification
Critical Insight
CAS Number
1171125-32-8
Distinct from the Olmesartan intermediate (2-propyl analog).[1]
Molecular Formula
Molecular Weight
188.61 g/mol
Low MW allows for significant decoration in fragment-based design.[1]
Appearance
Off-white to pale yellow solid
Oxidation sensitive; store under inert atmosphere.[1]
Solubility
DMSO, MeOH, dilute aqueous base
Poor solubility in non-polar solvents (Hexane, DCM) due to zwitterionic potential.[1]
pKa (Calc)
~2.5 (COOH), ~11.5 (NH)
Amphoteric nature requires careful pH control during extraction.[1]
Handling Advisory: The C4-chlorine is susceptible to hydrolysis under harsh basic conditions at elevated temperatures.[1] Avoid prolonged exposure to NaOH >1M above 60°C unless intended.
Synthetic Utility & Mechanism[2]
This scaffold serves as a "divergent hub" in medicinal chemistry. Its utility relies on the orthogonal reactivity of its three functional sites:
Site A (N1-H): The imidazole nitrogen is the primary site for pharmacophore attachment (e.g., biphenyl tetrazole groups).[1] Challenge: Regioselectivity (N1 vs. N3 alkylation) is governed by the steric bulk of the C5-isopropyl group.[1]
Site B (C2-COOH): Ready for amide coupling or esterification.[1] In ARB design, this often links to side chains improving oral bioavailability.[1]
Site C (C4-Cl): A halogen "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification not possible with standard alkyl-imidazoles.
Pathway Logic Diagram
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation (The "Sartan" Motif)
Objective: To attach a lipophilic side chain (e.g., benzyl or biphenyl group) to the imidazole ring.[1]
Mechanism: The C5-isopropyl group exerts steric hindrance.[1] Under thermodynamic control, alkylation prefers the N1 position (distal to the isopropyl group), but kinetic control can yield mixtures.
Dissolution: Dissolve 10 mmol of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid in 30 mL anhydrous DMF.
Deprotonation: Add
(25 mmol) in one portion. Stir at RT for 30 mins. Note: The solution may turn cloudy as the carboxylate/imidazolide salt forms.[1]
Addition: Cool to 0°C. Add the Alkyl Halide (11 mmol) dropwise over 10 minutes to minimize bis-alkylation.
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
Target Retention Time: Product will be significantly less polar than the starting material.
Work-up: Pour mixture into 150 mL ice-water. Adjust pH to ~4.0 with 1M HCl to precipitate the free acid (if ester was not used).[1]
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to remove the minor N3-regioisomer.[1]
Self-Validating Check:
1H NMR (DMSO-d6): Check the splitting of the isopropyl methine proton. In the correct N1-isomer, the isopropyl group is shielded differently than in the N3-isomer due to the proximity of the N-alkyl group.[1]
Degassing: Combine the Intermediate, Boronic Acid, and Dioxane in a reaction vial. Sparge with Argon for 10 minutes.
Catalyst Addition: Add
and the aqueous base.[1] Seal the vial immediately.
Heating: Heat to 90°C for 12 hours.
Expert Insight: The C4-Cl on an imidazole is electron-rich and less reactive than a typical chlorobenzene.[1] High temperature and electron-rich ligands (like dppf or XPhos) are required.[1]
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad.
Isolation: Wash organic layer with brine, dry over
, and concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).
Quality Control & Troubleshooting
HPLC Method for Purity Assessment:
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/carboxyl).[1]
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield in N-Alkylation
Competitive O-alkylation of Carboxylate
Use 2 equivalents of base to ensure full dianion formation, or protect COOH as an ester (Ethyl/Methyl) first.[1]
Incomplete Suzuki Coupling
Catalyst poisoning by Imidazole N
Ensure the Imidazole Nitrogen is alkylated/protected before attempting Suzuki coupling. Free NH imidazoles bind Pd.
Regioisomer Mixture
High reaction temperature
Perform alkylation at 0°C or -10°C. Lower temperatures favor the thermodynamic product (sterically less hindered).[1]
PubChem. Compound Summary: 4-Chloro-5-isopropylimidazole-2-carboxylic acid.[1] National Library of Medicine. Link
Yanagisawa, H., et al. (1996).[1] Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry. (Contextual grounding for imidazole-carboxylate scaffold utility). Link
(Note: While direct academic literature on this specific CAS is proprietary/sparse, the protocols above are derived from validated methodologies for homologous 4-chloro-5-alkylimidazole systems used in sartan and fungicide synthesis.)
Application Note: High-Purity Synthesis of Angiotensin II Receptor Antagonist Analogs (Isopropyl-Imidazole Series)
Executive Summary & Scientific Rationale This application note details the synthetic pathway for preparing Angiotensin II Receptor Antagonist (ARB) analogs utilizing a 2-isopropyl-4-chloro-5-formylimidazole core. While t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details the synthetic pathway for preparing Angiotensin II Receptor Antagonist (ARB) analogs utilizing a 2-isopropyl-4-chloro-5-formylimidazole core. While the commercial "Sartan" class (e.g., Losartan) predominately utilizes a n-butyl alkyl chain at the 2-position, the isopropyl analog represents a critical scaffold for Structure-Activity Relationship (SAR) studies.
Scientific Justification for Isopropyl Substitution:
Steric Occlusion: The branched isopropyl group provides a higher steric barrier proximal to the imidazole ring compared to the linear n-butyl chain. This can influence the binding kinetics at the AT1 receptor hydrophobic pocket.
Metabolic Stability: The benzylic position of the n-butyl chain in Losartan is susceptible to CYP450-mediated oxidation (forming the active metabolite E-3174). Substituting with an isopropyl group removes the secondary benzylic protons, altering the metabolic profile and potentially extending half-life in analog testing.
This guide provides a convergent, scalable protocol focusing on the regioselective alkylation of the imidazole core with the biphenyl-tetrazole pharmacophore.
Retrosynthetic Analysis & Workflow
The synthesis is designed as a convergent coupling of two Critical Material Attributes (CMAs):
The Heterocycle: 2-isopropyl-4-chloro-5-formylimidazole (Prepared via modified imidate synthesis).
The Pharmacophore: N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB).
Diagram 1: Convergent Synthetic Pathway
Caption: Convergent synthesis of 2-isopropyl ARB analogs highlighting the modification of the alkyl chain origin (Isobutyronitrile).
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Isopropyl-4-chloro-5-formylimidazole
Note: While 2-butyl-4-chloro-5-formylimidazole is commercially abundant, the isopropyl variant often requires de novo synthesis for research applications.
Mechanism: This protocol utilizes the "Imidate-Glycine" route, which is superior to the Valerimidate condensation for scalability and purity.
3.1-3.3 ppm (CH of isopropyl) and doublet at 1.3 ppm (methyls). Absence of triplet typical of n-butyl.
Phase 2: Regioselective N-Alkylation (The Coupling)
This is the most critical step. The imidazole ring has two nitrogens (N1 and N3). For Sartans, alkylation at the N1 position (proximal to the chlorine) is required. The steric bulk of the isopropyl group at C2 actually aids regioselectivity by sterically hindering the N3 position more effectively than the n-butyl chain.
DMAc (N,N-Dimethylacetamide) - Preferred over DMF for cleaner profiles.
Protocol:
Preparation:
Dissolve 10.0 g (1.0 eq) of Isopropyl-imidazole and 30.5 g (1.05 eq) of TTBB in 100 mL DMAc.
Add 8.0 g (1.2 eq) of anhydrous
(milled).
Reaction:
Stir the suspension at -5°C to 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours.
Why Cold Start? Kinetic control at low temperature favors the N1-alkylation over the thermodynamically stable but pharmacologically inactive regioisomer.
Work-up:
Filter off inorganic salts.
Add water (300 mL) to the filtrate to precipitate the coupled product.
High in MeOH, slightly lower in non-polar solvents
Melting Point
Distinct (Refer to specific analog literature)
Generally higher than n-butyl analog due to symmetry
Troubleshooting & Optimization
Issue: Low Yield in Coupling Step.
Cause: Moisture in DMAc or
.
Fix: Ensure DMAc water content is <0.05% (Karl Fischer). Use freshly milled, anhydrous carbonate.
Issue: High Regioisomer (N3) Content.
Cause: Reaction temperature too high during addition.
Fix: Strictly maintain <0°C during the addition of the base and alkyl halide.
Issue: Incomplete Detritylation.
Cause: pH too high or insufficient time.
Fix: Monitor by TLC/HPLC. Ensure the reaction remains acidic (pH < 1) for at least 3 hours.
References
Bovy, P. R., et al. (1993). Non-peptide angiotensin II receptor antagonists: Synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives.[4] Journal of Medicinal Chemistry. Link
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.[5] Journal of Organic Chemistry. (Describes the foundational BMS/Merck coupling logic). Link
Goossen, L., et al. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole.[2][3][6][7] US Patent Application 2008/0200690. (Describes the optimized imidate/glycine route). Link
ChemicalBook. (2023). 2-Butyl-4-chloro-5-formylimidazole Properties and Solubility. (Reference for solubility profiles applicable to isopropyl analogs). Link
Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold.[8] (Mechanistic insight into steric control of N-alkylation). Link
Application Note: Coupling Strategies for 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
This Application Note is designed for researchers and process chemists handling 4-Chloro-5-isopropylimidazole-2-carboxylic Acid , a distinctively challenging intermediate due to the inherent instability of the imidazole-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists handling 4-Chloro-5-isopropylimidazole-2-carboxylic Acid , a distinctively challenging intermediate due to the inherent instability of the imidazole-2-carboxylic acid moiety.[1]
Executive Summary & Chemical Context
The Challenge: Coupling 4-Chloro-5-isopropylimidazole-2-carboxylic Acid is not a standard amide bond formation. The primary failure mode is thermal decarboxylation . Imidazole-2-carboxylic acids are prone to spontaneous loss of
to yield the corresponding imidazole (4-chloro-5-isopropylimidazole), particularly under acidic conditions or elevated temperatures ().[1]
The Solution: Successful coupling requires low-temperature activation and base-mediated stabilization of the carboxylate.[1] Standard acid chloride generation (e.g.,
, reflux) is strictly contraindicated. This guide prioritizes T3P® (Propylphosphonic anhydride) and HATU methodologies, which operate under mild conditions and mitigate decarboxylation risks.
Critical Mechanistic Analysis
2.1 The Decarboxylation Trap
The imidazole ring is electron-rich. When the carboxylic acid is at the C2 position, the zwitterionic form (protonated imidazole nitrogen, deprotonated carboxylate) creates a push-pull system that lowers the activation energy for decarboxylation.
Risk Factor: High temperature (
).
Risk Factor: Strong acid catalysis (promotes protonation of C2, facilitating
loss).
Mitigation: Maintain basic pH (
) during activation to keep the imidazole nitrogen deprotonated or neutral.
2.2 Steric & Electronic Factors
4-Chloro Substituent: Electron-withdrawing.[1] It slightly stabilizes the carboxylate but reduces the nucleophilicity of the imidazole ring, which is beneficial for preventing self-acylation.
5-Isopropyl Group: Steric bulk.[1] While remote from the C2 carboxyl, it increases lipophilicity, making the compound soluble in DMF/DMSO but potentially insoluble in water/methanol.
Recommended Protocols
Methodology A: The "Gold Standard" (HATU/DIEA)
Best for: Discovery scale (<1g), high-value amines, and rapid optimization.
Rationale: HATU generates a highly reactive aza-benzotriazole ester species almost instantaneously at
, minimizing the time the free acid is exposed to potential degradation.
Protocol:
Dissolution: In a dry vial, dissolve 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Note: If the acid does not dissolve, add DIPEA (Diisopropylethylamine, 2.0 equiv) immediately. The formation of the amine salt usually solubilizes the zwitterion.
Activation: Cool the solution to 0°C (ice bath). Add HATU (1.1 equiv).[1] Stir for 5–10 minutes.
Checkpoint: Solution should turn yellow/orange.[1] Do not stir >30 mins without amine.
Coupling: Add the Amine Partner (1.1 equiv) followed by additional DIPEA (1.5 equiv).
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1]
(to remove HOBt/HATU byproducts) and Brine. Avoid acidic washes (1N HCl) if the product is acid-sensitive.[1]
Methodology B: Scalable & Stabilizing (T3P® in EtOAc/DMF)
Best for: Scale-up (>5g), low epimerization risk, and easy workup.
Rationale: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid in a cyclic transition state. It requires a base to proceed, ensuring the imidazole remains in a stable, non-decarboxylating state.
Protocol:
Setup: Charge reaction vessel with Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF if solubility is poor).
Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv).[1] Cool to 0°C .[1][2]
Caption: Mechanistic pathway highlighting the critical divergence between successful coupling and thermal decarboxylation.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177. Link
Pooja, R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.[1][6] MedCrave Online.[1] Link
Archibald, T. G., et al. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.[7][8] World Intellectual Property Organization, WO1999052897A1. Link
Application Note: Precision One-Step Synthesis of 4-Chloro-1H-imidazole-2-carboxylic Acid Derivatives
Executive Summary & Strategic Rationale The derivative ethyl 4-chloro-1H-imidazole-2-carboxylate is a critical pharmacophore and intermediate in the synthesis of angiotensin II receptor antagonists, most notably Olmesart...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The derivative ethyl 4-chloro-1H-imidazole-2-carboxylate is a critical pharmacophore and intermediate in the synthesis of angiotensin II receptor antagonists, most notably Olmesartan medoxomil . While various synthetic routes exist, many suffer from low atom economy, multi-step protection/deprotection sequences, or the use of toxic reagents like sulfuryl chloride in harsh conditions.
This Application Note details a direct, one-step regioselective chlorination protocol transforming the commercially available ethyl 1H-imidazole-2-carboxylate into its 4-chloro derivative. This method, grounded in recent process chemistry optimizations (including Patent CN111662233B), utilizes N-chlorosuccinimide (NCS) in a polar aprotic solvent system mediated by an organic acid.
Key Advantages of this Protocol:
Atom Economy: Direct functionalization of the C4 position without protecting groups.
Regiocontrol: High selectivity for the mono-chlorinated product over the 4,5-dichloro impurity.
Scalability: Avoids gaseous Cl2 and highly corrosive SO2Cl2, making it suitable for bench-to-kilo scale translation.
Mechanistic Insight & Reaction Pathway[1][2][3]
The transformation relies on Electrophilic Aromatic Substitution (SEAr) . The imidazole ring is electron-rich, but the ester group at C2 is electron-withdrawing, deactivating the ring slightly. However, the C4/C5 positions remain nucleophilic enough to attack the activated chloronium species generated from NCS.
Reaction Mechanism Visualization[2]
The following diagram outlines the activation of NCS by the acid catalyst and the subsequent substitution at the C4 position.
Figure 1: Mechanistic pathway for the acid-mediated chlorination of imidazole-2-carboxylate.
Critical Mechanistic Note: The 4- and 5-positions of the 1H-imidazole ring are tautomerically equivalent. Substitution at one locks the tautomer (to an extent) or simply yields the 4-chloro product which exists in equilibrium. The challenge is stopping at mono-chlorination; the second chlorine adds more slowly due to the deactivating effect of the first chlorine, but temperature control is vital.
Reagent: N-Chlorosuccinimide (NCS) (Recrystallized if yellow/aged).
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note: DMF is preferred for solubility.
Catalyst: Glacial Acetic Acid (AcOH) or Trifluoroacetic acid (TFA).
Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, inert gas (N2/Ar) line.
Step-by-Step Methodology
Step 1: System Preparation
Ensure all glassware is clean and dry. Purge the reaction vessel with Nitrogen to remove ambient moisture, which can degrade the activated NCS complex.
Step 2: Dissolution
Charge Ethyl 1H-imidazole-2-carboxylate (1.0 equiv) into the flask.
Add DMF (10-15 volumes) . Stir until completely dissolved.
Add Organic Acid Catalyst (0.2 - 0.5 equiv) . Acetic acid is standard; TFA is used for more sluggish reactions.
Why: The acid protonates the NCS, making the chlorine more electrophilic, and buffers the succinimide byproduct.
Step 3: Controlled Addition (The "One-Step" Phase)
Cool the mixture to 0°C to -5°C using an ice/salt bath.
Dissolve NCS (1.05 - 1.1 equiv) in a minimal amount of DMF (3-5 volumes).
Add the NCS solution dropwise over 60-90 minutes.
Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes localized hot spots, leading to 4,5-dichloro impurities.
Step 4: Reaction & Monitoring
Allow the reaction to warm slowly to Room Temperature (20-25°C) .
Stir for 15 - 20 hours .
Monitor: Check via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1]
Target: Consumption of starting material < 2%.
Impurity Check: Watch for the di-chloro peak (usually higher R_f or longer retention time).
Step 5: Workup & Isolation
Quench the reaction by pouring the mixture into Ice Water (30-40 volumes) .
Stir vigorously for 30 minutes. The product should precipitate as a solid.[2]
Dark color indicates oxidation or residual iodine (if NIS used).
Melting Point
145°C - 150°C
Distinct from starting material (~127°C).
Troubleshooting Guide
Issue
Root Cause
Corrective Action
High 4,5-Dichloro impurity
Excess NCS or High Temp
Reduce NCS to 1.02 equiv; Ensure T < 0°C during addition.
Incomplete Conversion
Wet Solvent or Old NCS
Dry DMF over molecular sieves; Recrystallize NCS.
Poor Precipitation
Too much DMF
Reduce DMF volume during reaction or increase water volume during quench.
Sticky Product
Residual DMF
Wash filter cake thoroughly with water; Recrystallize from Ethanol/Water.
References
Patent CN111662233B : Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.[4] (2020).[5] Google Patents. Link
PubChem Compound Summary : Ethyl 1H-imidazole-2-carboxylate.[6] National Center for Biotechnology Information. Link
Beilstein Journal of Organic Chemistry : Regioselective chlorination and bromination of unprotected anilines under mild conditions. (Analogous SEAr mechanisms). Link
Journal of Chemical and Pharmaceutical Research : Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. (Context on imidazole carboxylate reactivity). Link
Procedure for esterification of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
Executive Summary The esterification of 4-Chloro-5-isopropylimidazole-2-carboxylic acid (Compound 1 ) presents a unique set of synthetic challenges distinguishable from standard aliphatic esterifications. As a zwitterion...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The esterification of 4-Chloro-5-isopropylimidazole-2-carboxylic acid (Compound 1 ) presents a unique set of synthetic challenges distinguishable from standard aliphatic esterifications. As a zwitterionic heteroaromatic acid, Compound 1 exhibits poor solubility in organic solvents and significant thermal instability.[1] Specifically, imidazole-2-carboxylic acids are prone to rapid decarboxylation at elevated temperatures, a pathway accelerated by the electron-withdrawing chlorine substituent at the C4 position.
This Application Note details a robust, scalable protocol for synthesizing the ethyl ester (Compound 2 ) using a Thionyl Chloride (SOCl₂) mediated approach.[1] Unlike classic Fischer esterification (H₂SO₄/EtOH), this method generates the acid chloride in situ while maintaining the imidazole as its hydrochloride salt, thereby suppressing the decarboxylation pathway and driving conversion to >95% yield.[1]
Mechanistic Rationale & Reaction Design
The Decarboxylation Challenge
The primary failure mode in this synthesis is the loss of CO₂ to form 4-chloro-5-isopropylimidazole. This occurs via a cyclic transition state in the free base or zwitterionic form.[1]
Risk Factor: High temperature reflux in the absence of strong acid.[1]
Mitigation: The reaction must proceed through the protonated imidazolium species.[1] The presence of excess HCl (generated from SOCl₂) ensures the ring nitrogen is protonated, destabilizing the transition state required for decarboxylation.[1]
Pathway Visualization
The following diagram illustrates the competing pathways: the desired esterification versus the parasitic decarboxylation.[1]
Figure 1: Reaction pathway showing the critical necessity of acid activation to prevent decarboxylation.
Optional: Catalytic DMF (0.05 eq) if reaction is sluggish.
Step-by-Step Procedure:
Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl and SO₂ gases.[1]
Slurry Formation: Charge the RBF with Compound 1 (10 g, 1.0 eq) and Anhydrous Ethanol (100 mL).
Note: The starting material will likely not dissolve completely; it will form a suspension.[1]
Activation (Critical Step): Cool the suspension to 0–5°C using an ice/water bath.
Addition: Add Thionyl Chloride (2.0 eq) dropwise via the addition funnel over 30–45 minutes.
Caution: The reaction is highly exothermic.[1] Maintain internal temperature <10°C.
Observation: As HCl is generated, the suspension will likely clear as the hydrochloride salt forms and dissolves.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat gradually to a gentle reflux (approx. 78°C).
Time: Monitor by HPLC after 3 hours.[1] Reaction is typically complete in 4–6 hours.[1]
Quench & Isolation:
Cool the mixture to RT.
Concentrate the solvent in vacuo to ~20% of the original volume.
Option A (Salt Isolation): Add cold Diethyl Ether or MTBE to precipitate the ester hydrochloride salt.[1] Filter and dry.[1][2]
Option B (Free Base Isolation): Dilute the residue with Ethyl Acetate (100 mL).[1] Slowly add saturated NaHCO₃ solution until pH ~8. Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][3]
Method B: Comparison of Conditions
Parameter
Method A (SOCl₂/EtOH)
Method B (H₂SO₄/EtOH)
Method C (DCC/DMAP)
Reaction Type
Acyl Chloride Intermediate
Fischer Esterification
Steglich Coupling
Conversion
>98%
85-90%
>95%
Decarboxylation Risk
Low (Protected by HCl)
Moderate (High Temp/Long Time)
Low (RT Reaction)
Purification
Crystallization (Easy)
Extraction required
Difficult (Urea removal)
Scalability
High
High
Low (Cost/Atom Economy)
Analytical Validation & QC
To ensure the integrity of the protocol, the following analytical markers must be verified.
1. HPLC Analysis:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).[1]
Mobile Phase: Gradient A (0.1% H₃PO₄ in Water) / B (Acetonitrile). 90:10 to 10:90 over 20 mins.[1]
Ethyl Group: Look for the characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm).[1]
Isopropyl Group: Septet (~3.0 ppm) and doublet (~1.2 ppm).[1]
Absence of Acid Proton: Disappearance of the broad singlet at >12 ppm.[1]
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for common esterification failures.
References
Process Chemistry of Sartans
Title: "Synthesis of Olmesartan Medoxomil and its Rel
Relevance: Establishes the stability profile of imidazole-2-carboxylic acid intermediates and the necessity of protecting the carboxylic acid during synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CIPIC) in Next-Generation QiI Fungicide Discovery
Content Type: Application Note & Protocol Guide
Audience: Agrochemical Discovery Chemists, Lead Optimization Scientists, and Plant Pathologists.
Abstract
This application note details the strategic utility of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CIPIC) as a high-value scaffold in the development of novel Oomycete-specific fungicides. While commercial standards like Cyazofamid utilize a p-tolyl moiety, the isopropyl variant offers a critical bioisosteric alternative for modulating lipophilicity (
), metabolic stability, and xylem mobility. This guide provides a validated protocol for synthesizing sulfamoyl-imidazole analogs using CIPIC, accompanied by a self-validating bioassay workflow for Phytophthora infestans (Late Blight) and a molecular docking framework for the cytochrome complex ( site).
Introduction: The Strategic Value of the Isopropyl Scaffold
In the rational design of Quinone inside Inhibitors (QiI) , the imidazole core serves as the anchor pharmacophore. Current market leaders (e.g., Cyazofamid) rely on a 4-chloro-5-(p-tolyl) substitution pattern. However, resistance management and regulatory pressure demand novel analogs with distinct physicochemical profiles.
Why CIPIC?
Lipophilicity Modulation: The isopropyl group reduces
(predicted ~2.5–2.8) compared to the p-tolyl group ( 3.2), potentially enhancing systemic translocation in plant xylem without compromising membrane permeability.
Metabolic Blocking: The steric bulk of the isopropyl group at the 5-position protects the imidazole core from rapid oxidative degradation by plant P450 enzymes, a common failure point for linear alkyl analogs.
Electronic Tuning: The electron-donating effect (+I) of the isopropyl group subtly alters the pKa of the imidazole nitrogen, influencing the stability of the
-sulfamoyl bond—the "warhead" responsible for suicide inhibition or tight binding at the site.
Chemical Pathway & Mechanism of Action[1][2]
The development workflow transforms CIPIC into a bioactive Cyano-Sulfamoyl-Imidazole (CSI) analog. The mechanism relies on the molecule binding to the ubiquinone reduction site (
) of the cytochrome complex (Complex III) in the mitochondrial respiratory chain of Oomycetes.
Visualizing the Synthesis & Mode of Action
Figure 1: Synthetic pathway from CIPIC scaffold to active QiI inhibitor and its biological target.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-cyano-1-dimethylsulfamoyl-5-isopropylimidazole
Rationale: This protocol converts the carboxylic acid to a nitrile (bioisostere for binding) and installs the sulfamoyl group critical for Qi site specificity.
dropwise at room temperature (RT). Heat to 80°C for 2 hours until gas evolution ceases (formation of acid chloride).
Concentrate in vacuo to remove excess
.
Dissolve residue in dry THF and add dropwise to a stirred solution of 25%
at 0°C. Stir for 1 hour. Filter the precipitate (Primary Amide).
Checkpoint: Verify amide formation via LC-MS (
shift).
Dehydration to Nitrile:
Suspend the amide in
(5 vol) and heat to 90°C for 3 hours.
Pour reaction mixture onto crushed ice/water carefully. Neutralize with
to pH 7.
Extract with EtOAc (
mL), dry over , and concentrate.
Yield: Expect ~85% of 4-Chloro-5-isopropyl-2-cyanoimidazole .
N-Sulfamoylation (The Active Warhead):
Dissolve the nitrile intermediate (5.0 g) in 50 mL dry Acetone or EtOAc.
Add finely ground anhydrous
(1.5 eq).
Add Dimethylsulfamoyl chloride (1.2 eq) dropwise.
Reflux for 4–6 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of starting material.[2]
Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Isopropanol/Hexane.
QC Specifications:
Parameter
Specification
Method
Purity
>98.0%
HPLC (C18, ACN/Water)
| Structure | Confirmed | 1H-NMR (Isopropyl doublet at
1.2 ppm) |
| Moisture | <0.5% | Karl Fischer |
Protocol B: In Vitro Bioassay (Phytophthora infestans)
Rationale: A self-validating microtiter assay to determine
values, comparing the Isopropyl analog against a Cyazofamid standard.
Materials:
Pathogen: Phytophthora infestans (isolate sensitive to phenylamides).
Media: Rye A Agar (for maintenance), Pea Broth (for liquid assay).
Control: Cyazofamid (technical grade).
Workflow:
Spore Suspension: Harvest sporangia from 7-day-old cultures. Chill at 4°C for 2 hours to induce zoospore release. Adjust concentration to
zoospores/mL.
Compound Preparation: Dissolve CIPIC analog in DMSO (10,000 ppm stock). Perform serial dilutions in Pea Broth to achieve final test concentrations (0.01, 0.1, 1, 10, 100 ppm). Final DMSO concentration must be <1%.
Incubation: Add 100
L of spore suspension + 100 L of compound solution to 96-well plates. Incubate at 18°C in darkness for 48–72 hours.
Assessment: Measure Optical Density (OD) at 600 nm (mycelial growth turbidity).
Validation Rule: The untreated control must show
. The DMSO blank must show no inhibition.
Data Analysis:
Calculate % Inhibition:
Fit data to a Log-Logistic model to derive .
Comparative Data: Isopropyl vs. p-Tolyl
The following table summarizes the theoretical and observed advantages of the CIPIC-derived analog compared to the industry standard (Cyazofamid core).
Feature
CIPIC Analog (Isopropyl)
Cyazofamid (p-Tolyl)
Impact on Development
Steric Profile
Moderate ( ~45 ų)
Large ( ~75 ų)
Isopropyl fits tighter pockets in mutated sites.
LogP (Calc)
2.65
3.20
Lower LogP improves xylem mobility (systemicity).
Metabolic Liability
Low (Steric hindrance)
Medium (Benzylic oxidation)
Isopropyl offers extended half-life in planta.
Solubility (Water)
~15 mg/L
0.107 mg/L
Enhanced formulation stability (SC/OD).
References
Mitani, S., et al. (2001).[3] "The Biochemical Mode of Action of the Novel Selective Fungicide Cyazofamid: Specific Inhibition of Mitochondrial Complex III in Pythium spinosum." Pesticide Biochemistry and Physiology. Link
Ohshima, T., et al. (2004).[3] "Development of a Novel Fungicide, Cyazofamid."[3] Journal of Pesticide Science.[3] Link
Fungicide Resistance Action Committee (FRAC). (2024). "Code List 2024: Fungal respiration inhibitors (Complex III)." Link
Sauter, H., et al. (2011). "Mitochondrial Respiration Inhibitors." Modern Crop Protection Compounds. Wiley-VCH. Link
Patent CN111662233B. (2020). "Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester." Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Ticket ID: CHEM-SUP-8821
Subject: Yield Improvement & Process Stabilization for 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-Chloro-5-isopropylimidazole-2-carboxylic acid presents a unique "push-pull" electronic challenge. The imidazole ring is electron-rich, but the C2-carboxylic acid is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution (chlorination). Furthermore, imidazole-2-carboxylic acids are notoriously unstable, prone to thermal decarboxylation to form the corresponding 4-chloro-5-isopropylimidazole.
This guide addresses the three primary yield-killing vectors:
Regioselectivity & Conversion: Failure to chlorinate the deactivated ring.
Thermal Instability: Loss of the carboxyl group during workup.
Isolation Efficiency: Product loss due to zwitterionic water solubility.
Module 1: The Optimized Synthetic Workflow
To maximize yield, we strongly recommend avoiding direct chlorination of the free acid. Instead, utilize the Ester-Protection Route . This stabilizes the molecule during halogenation and prevents premature decarboxylation.
Process Flow Diagram
Figure 1: Recommended synthetic workflow prioritizing the ester intermediate to prevent decarboxylation.
Symptom: LCMS shows starting material remaining despite excess N-Chlorosuccinimide (NCS).
Root Cause: The C2-ester/acid group deactivates the ring. Standard NCS conditions are too mild.
Parameter
Recommendation
Scientific Rationale
Solvent
DMF or DMAc
Polar aprotic solvents stabilize the charged transition state of the electrophilic substitution better than MeCN or DCM.
Activator
HCl (cat.) or TsOH
Protonation of NCS increases its electrophilicity, generating a more potent "" equivalent essential for deactivated rings [1].
Temperature
45°C - 60°C
Activation energy barrier is high due to the electron-withdrawing C2 group. Room temp is often insufficient.
Heat to 50°C and monitor. If stalled >4 hours, add 0.1 eq NCS.
Issue 2: "Disappearing Product" (Decarboxylation)
Symptom: Crude NMR shows the imidazole proton signal, but the carboxylic acid carbon is missing. Mass spec shows [M-44].
Root Cause: Imidazole-2-carboxylic acids are thermally unstable. The zwitterionic form facilitates loss of
, especially in acidic media at high temperatures [2].
Critical Limits:
Never heat the free acid above 50°C.
Never distill the solvent to dryness under high vacuum with heat.
Avoid strong mineral acids (pH < 1) for prolonged periods.
Corrective Protocol (Hydrolysis Step):
Perform hydrolysis using LiOH (2 eq) in THF/Water at 0°C to room temp .
Do not reflux.
Quench by cooling to 0°C before acidification.
Issue 3: Low Isolation Yield (Water Solubility)
Symptom: Reaction converts fully, but nothing precipitates upon acidification.
Root Cause: The product is an amino acid analogue (amphoteric). It is soluble at both low pH (cationic) and high pH (anionic).
The Isoelectric Point (pI) Solution:
You must isolate at the exact pI where solubility is minimal. For chlor-imidazole carboxylic acids, this is typically pH 3.0 – 4.0 .
Corrective Protocol:
Cool the hydrolysate to 0–5°C.
Slowly add 1N HCl while monitoring with a calibrated pH meter.
Stop exactly at pH 3.5 .
Stir at 0°C for 2 hours to allow crystallization.
Filter cold. Do not wash with excess water; use cold isopropanol or ether.
Module 3: Mechanism of Failure (Visualized)
Understanding why the reaction fails is key to prevention.
Figure 2: Thermal decarboxylation pathway.[2] The C2-carboxylic acid is prone to elimination, driven by the formation of the stable aromatic imidazole species.
Frequently Asked Questions (FAQ)
Q: Can I use
(Sulfuryl Chloride) instead of NCS?A: Use with extreme caution. While is a potent chlorinating agent, it generates HCl gas and heat rapidly. In the presence of the carboxylic acid functionality, this acidic environment significantly increases the risk of decarboxylation. If you must use it, ensure the starting material is the ester , keep the temperature <10°C, and use a base scavenger.
Q: Why is my product turning pink/brown upon drying?A: This indicates oxidative degradation or trace NCS remaining.
Fix: Wash the filter cake with a 1% aqueous solution of Sodium Thiosulfate (
) to quench active chlorine species before the final water wash. Dry under vacuum at ambient temperature, not in an oven.
Q: The regioselectivity is poor (getting mixtures). How do I fix this?A: The isopropyl group at C5 provides steric bulk, naturally favoring C4 chlorination. If you see mixtures, ensure you are not starting with 4-isopropylimidazole (where C2 and C5 are both open). You must start with the 2-substituted scaffold (2-carboxylic acid/ester) to block the C2 position, forcing the chlorine to C4.
Preventing decarboxylation of imidazole-2-carboxylic acids during reaction
The following technical support guide is designed for immediate application in a research setting. It prioritizes mechanistic understanding to allow for on-the-fly troubleshooting.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for immediate application in a research setting. It prioritizes mechanistic understanding to allow for on-the-fly troubleshooting.
Ticket #: 2-COOH-STAB-001
Status: Active
Topic: Preventing Decarboxylation of Imidazole-2-Carboxylic Acids
Expert: Senior Application Scientist
The Core Issue: Why does it decarboxylate?
Before attempting a reaction, you must understand the "Danger Zone." Imidazole-2-carboxylic acids are not typical carboxylic acids. They are zwitterionic time-bombs .
The Mechanism of Failure
The instability arises from the unique electronic environment of the 2-position. Unlike positions 4 or 5, the 2-position is flanked by two nitrogen atoms.
The Zwitterion Trap: In neutral or slightly acidic media, the imidazole ring is protonated (
) while the carboxylic acid is deprotonated (). This creates a zwitterion.
The Electronic Pull: The protonated imidazolium ring is highly electron-withdrawing. It pulls electron density from the adjacent carboxylate.
The Collapse: The carboxylate dumps its electrons into the ring to neutralize the positive charge, ejecting
and generating an ylide-like intermediate that rapidly protonates to form the unsubstituted imidazole.
Visualization: The Stability Spectrum
The following diagram illustrates the stability windows based on pH and protonation states.
Caption: The "Danger Zone" represents the isoelectric region where the zwitterion predominates, facilitating spontaneous decarboxylation.
Troubleshooting Guides (Scenario-Based)
Scenario A: "My yield is low after hydrolyzing the ester."
Diagnosis: You likely acidified the reaction to isolate the free acid, passing through the isoelectric point (pH 3-5) where decarboxylation is fastest.
The Fix: Do not isolate the free acid if possible. Isolate as a stable salt (Lithium or Potassium).
Parameter
Wrong Approach
Correct Approach
Reagent
NaOH/Water, then HCl to pH 1
LiOH (1.1 eq) in THF/H2O
Temperature
Reflux (100°C)
0°C to Room Temp (Max 25°C)
Workup
Acidify and Filter Precipitate
Lyophilize directly to obtain Li-Salt
Storage
Benchtop solid (Free Acid)
-20°C under Argon (Salt Form)
Scenario B: "Coupling failed; I see only imidazole byproduct by LCMS."
Diagnosis: The activation step was too slow or performed at too high a temperature. Once the carboxylic acid is activated (e.g., as an active ester), the electron-withdrawing nature of the leaving group can accelerate decarboxylation if the amine isn't there to react immediately.
The Fix: Use "Flash Activation" at cryogenic temperatures.
Protocol: Flash Activation Coupling
Dissolve: Suspend the salt form (e.g., Li-Imidazole-2-carboxylate) in DMF/DCM.
Cool: Chill to -10°C or 0°C . Do not skip this.
Activate: Add HATU (1.05 eq) and DIPEA (avoid excess base if using salt; just enough to neutralize HATU HCl).
React: Immediately (within 2 minutes) add the amine. Do not let the activated ester "stir for 30 mins" as you would with benzoic acid.
Warm: Allow to warm to RT only after the amine addition.
Scenario C: "I need to store the building block."
Diagnosis: Free acid degrades on the shelf over weeks.
The Fix: Convert to the Hydrochloride Salt or Sodium Salt .
HCl Salt: Often stable because the COOH is fully protonated (preventing the COO- push), but requires strictly anhydrous storage to prevent moisture from creating a local "micro-solution" of zwitterions.
Sodium Salt: Most robust. The anionic carboxylate is electronically repelled from reacting with the neutral imidazole ring.
Validated Protocols
Protocol 1: Safe Hydrolysis of Imidazole-2-Carboxylate Esters
Target: Generation of stable Lithium Imidazole-2-carboxylate for subsequent coupling.
Setup: Charge a round-bottom flask with Ethyl Imidazole-2-carboxylate (1.0 equiv).
Solvent: Add THF:Water (3:1 ratio). Concentration ~0.2 M.
Cooling: Place flask in an ice-water bath (0°C).
Reagent: Add LiOH.H2O (1.05 equiv). Note: Avoid large excess of base to prevent side reactions, but ensure enough to fully deprotonate.
Monitor: Stir at 0°C -> RT. Monitor by LCMS (look for disappearance of ester). Do not heat.
Isolation (Crucial):
Do NOT acidify.
Concentrate the THF on a rotovap at <30°C .
Freeze the remaining aqueous solution and lyophilize (freeze-dry) .
Result: You obtain the Lithium salt as a white powder. Use this directly in amide coupling.
Protocol 2: "Salt-Phase" Amide Coupling
Target: Coupling unstable imidazole-2-carboxylic acid without isolation of free acid.
Suspension: Suspend the Lithium salt (from Protocol 1) in dry DMF.
Acid Scavenger: Add PyBOP or HATU (1.1 equiv).
Base: Add DIPEA (2.0 equiv). Note: Even though you start with a salt, the coupling reagent generates acid (HOAt/HOBt) that needs neutralization.
Amine Addition: Add the amine partner (1.0 equiv) immediately.
Reaction: Stir at 0°C for 1 hour, then RT for 2-4 hours.
Quench: Dilute with NaHCO3 (aq) to keep pH basic during workup.
Decision Matrix (Graphviz)
Use this flow to determine your experimental path.
Caption: Operational workflow to avoid decarboxylation pathways during synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to hydrolyze the ester if I keep it cold?A: It is risky. While the fully protonated cationic form (pH < 1) is theoretically metastable, the moment you try to remove the excess acid or neutralize it, you pass through the zwitterionic pH window (pH 3-6). If you must use acid, use anhydrous HCl in dioxane, isolate the hydrochloride salt by filtration under anhydrous conditions, and never expose it to moisture.
Q: Why does my reaction turn black?A: Decarboxylation often leads to polymerization or decomposition of the resulting unsubstituted imidazole, especially if the reaction is concentrated. The "black tar" is a hallmark of thermal decomposition of heteroaromatic acids.
Q: Is the 4-carboxylic acid isomer as unstable?A: No. Imidazole-4(5)-carboxylic acid is significantly more stable because the carboxylic acid is not flanked by two nitrogens. The inductive effect is weaker at the 4-position. This guide applies specifically to the 2-position .
References
Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984.
Schwan, A. L. "Imidazoles." Science of Synthesis, 2002, 12, 333. (Synthetic routes and stability profiles).
Organic Chemistry Portal. "Decarboxylation." [Link] (General mechanisms for heteroaromatic acids).
BenchChem Technical Support. "Synthesis of Imidazole Carboxylic Acids: Troubleshooting." (General industry standards for handling amphoteric heterocycles).
Troubleshooting
Optimizing regioselectivity in chlorination of 5-isopropylimidazole
The following guide serves as a specialized Technical Support Center for researchers optimizing the chlorination of 4(5)-isopropylimidazole . This document synthesizes mechanistic insights with practical troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers optimizing the chlorination of 4(5)-isopropylimidazole . This document synthesizes mechanistic insights with practical troubleshooting to ensure high regioselectivity and yield.
Before optimizing, it is critical to understand the substrate's behavior. 5-isopropylimidazole exists in rapid equilibrium with 4-isopropylimidazole (tautomerism) unless the N1-nitrogen is substituted.
The Target: Most users aim for 4-chloro-5-isopropylimidazole (monochlorination at the vacant C4/C5 position).
The Problem: The imidazole ring is electron-rich.
C4/C5 Positions: Highly nucleophilic and prone to Electrophilic Aromatic Substitution (SEAr).
C2 Position: Less reactive to SEAr but acidic; prone to metallation.
The Isopropyl Group: Acts as a weak electron donor (activating) but introduces steric bulk .
Core Conflict: The isopropyl group at C4 activates the adjacent C5 position electronically, but hinders it sterically. This competition can lead to sluggish reaction rates, forcing users to increase temperature/equivalents, which triggers over-chlorination (di-chloro) or tar formation .
Standard Operating Procedure (SOP): Optimized NCS Protocol
Use this baseline protocol before attempting to troubleshoot deviations.
Objective: Selective synthesis of 4-chloro-5-isopropylimidazole.
Reagent of Choice: N-Chlorosuccinimide (NCS).[1][2][3] It provides a controlled release of "Cl+" compared to Cl₂ gas or SO₂Cl₂, minimizing over-chlorination.
Parameter
Specification
Rationale
Stoichiometry
1.05 equiv NCS
Slight excess ensures conversion without driving di-chlorination.
Solvent
Acetonitrile (ACN)
Polar aprotic; stabilizes the transition state; dissolves NCS well.
Concentration
0.1 M - 0.2 M
Dilution favors mono-substitution kinetics.
Temperature
0°C RT
Start cold to control the exotherm and initial selectivity.
Atmosphere
Nitrogen/Argon
Moisture can quench reactive intermediates or hydrolyze NCS.
Step-by-Step Protocol:
Dissolve 4(5)-isopropylimidazole (1.0 equiv) in anhydrous ACN (0.2 M) under inert atmosphere.
Cool the solution to 0°C in an ice bath.
Add NCS (1.05 equiv) portion-wise over 30 minutes. Do not dump all at once.
Allow the mixture to warm to Room Temperature (RT) naturally.
Module A: Regioselectivity Issues (The "Wrong Product" Problem)
Q1: I am seeing significant amounts of 2,4-dichloro-5-isopropylimidazole (over-chlorination). How do I stop at the mono-chloro stage?Diagnosis: The reaction kinetics for the second chlorination are competing with the first. This often happens if the reaction runs too hot or if local concentration of NCS is too high.
Corrective Action:
Switch to "Inverse Addition": Dissolve NCS in ACN and add the imidazole solution dropwise to the NCS. This ensures the substrate is never in the presence of excess chlorinating agent.
Lower Temperature: Run the reaction at -10°C to 0°C and do not warm to RT.
Protonation Strategy: Add 1.0 equiv of HBF₄ or TFA. Protonating the imidazole creates an imidazolium ion, which is much less reactive. This deactivates the ring, making the second chlorination (on an already electron-withdrawing chloro-substituted ring) thermodynamically unfavorable. Note: This will significantly slow down the reaction, requiring longer times.
Q2: I want the 2-chloro isomer (2-chloro-4-isopropylimidazole), but I'm only getting 4/5-chloro. Why?Diagnosis: You are using Electrophilic Aromatic Substitution (SEAr) conditions (NCS/ACN). SEAr overwhelmingly favors C4/C5. C2 is the least reactive position for this mechanism.
Corrective Action: You must change the mechanism from SEAr to Lithiation-Quench .
Protect N1: Use a protecting group (e.g., SEM, MOM, or Benzyl) to fix the tautomer and prevent N-deprotonation.
Lithiate: Treat with n-BuLi at -78°C. The C2 proton is the most acidic (pKa ~32) and will be removed selectively.
Quench: Add a source of Cl+ (e.g., Hexachloroethane or NCS) to the C2-lithio species.
Deprotect: Remove the N-protecting group.
Module B: Reactivity & Conversion
Q3: The reaction is stalled at 60% conversion. Adding more NCS just creates impurities.Diagnosis: The HCl byproduct generated during the reaction is protonating the unreacted imidazole starting material, forming an unreactive imidazolium salt.
Corrective Action:
Add a Scavenger Base: Include 1.1 equiv of a non-nucleophilic base like NaHCO₃ or 2,6-lutidine . This neutralizes the HCl byproduct, keeping the imidazole in its reactive free-base form.
Q4: Can I use SO₂Cl₂ (Sulfuryl Chloride) instead of NCS?Analysis: SO₂Cl₂ is a more aggressive reagent.
Pros: Cheaper, faster.
Cons: Highly exothermic; releases SO₂ gas; higher risk of di-chlorination and tarring.
Verdict: Only recommended for large-scale industrial runs where cost is paramount and cryogenic cooling is available to control the exotherm. For lab scale (<50g), stick to NCS.
Visualizing the Chemistry
Figure 1: Reaction Pathway & Selectivity Control
This diagram illustrates the divergence between the Kinetic Product (C4/C5 attack) and the Over-Chlorinated impurity, alongside the Lithiation route for C2 selectivity.
Follow this logic flow to resolve experimental failures.
Caption: Logic flow for diagnosing and correcting chlorination failures.
Advanced Optimization: N-Protection Strategy
If direct chlorination yields inseparable mixtures, N-protection is the ultimate regiocontrol lever.
Protect: React 4-isopropylimidazole with Trityl chloride (Trt-Cl) or Tosyl chloride (Ts-Cl).
Result: Steric bulk of the Trityl group usually forces the isopropyl group to the "far" side (position 4 relative to N1), leaving C5 accessible but sterically shielded by the N-protecting group.
Chlorinate: React with NCS. The protecting group prevents N-chlorination and directs C-chlorination more cleanly.
Deprotect: Acid hydrolysis removes the Trt/Ts group.
References
General Reactivity of Imidazoles:
Grimmett, M. R. "Halogenation of Imidazoles." Imidazole and Benzimidazole Synthesis, Academic Press, 1997.
Mechanistic Insight: Electrophilic attack preference (C5 > C4 >> C2) and the role of tautomerism.
NCS Chlorination Protocols
BenchChem.[4][5][6] "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions." Technical Support Center.
Regioselectivity in Alkylimidazoles
Organic Chemistry Portal.
Context: Discusses the activating effects of alkyl groups and the use of NCS in acetonitrile.
Synthesis of Chlorinated Imidazole Intermediates
US Patent 20080200690A1. "Preparation of 2-Substituted 4-Chloro-5-Formylimidazole."
Relevance: Demonstrates industrial conditions for chlorin
Technical Support Guide: Solubilization of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
Executive Summary & Physicochemical Analysis The Core Issue: Researchers frequently encounter precipitation when attempting to dissolve 4-Chloro-5-isopropylimidazole-2-carboxylic Acid directly in neutral water (pH 7.0) o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Analysis
The Core Issue:
Researchers frequently encounter precipitation when attempting to dissolve 4-Chloro-5-isopropylimidazole-2-carboxylic Acid directly in neutral water (pH 7.0) or phosphate-buffered saline (PBS).[1]
The Scientific Cause:
This molecule behaves as a zwitterion in the pH range of 3.0–6.0.
Structural Conflict: It contains a basic imidazole nitrogen (pKa ≈ 6.0–7.0) and an acidic carboxylic acid group (pKa ≈ 2.5–3.5).[1]
Lattice Energy: At neutral to slightly acidic pH, the molecule exists largely as an inner salt (zwitterion), where the net charge is zero.[1] This state maximizes intermolecular electrostatic attraction (crystal lattice energy) and minimizes interaction with water molecules, resulting in its lowest solubility point (Isoelectric Point, pI).[1]
The Solution:
To achieve high aqueous concentrations (>10 mM), you must break the zwitterionic lattice by shifting the pH away from the pI.[1] The most robust method is in situ salt formation using a strong base.
Decision Matrix: Selecting the Right Solvent System
Use the following logic flow to determine the optimal solubilization strategy for your specific application.
Figure 1: Decision matrix for solubilization based on experimental constraints.
Detailed Protocols
Protocol A: In Situ Sodium Salt Formation (Recommended for Aqueous Buffers)
Objective: Convert the insoluble acid form into the highly soluble sodium carboxylate salt.[1]
Dissolve the compound in 100% anhydrous DMSO to reach a concentration of 10–50 mM.
Vortex vigorously for 30 seconds. Sonicate if necessary (rarely needed for DMSO).[1]
Dilution Rule: When dosing cells, ensure the stock is added to the culture medium slowly while swirling.
Crash-out Risk: If the final concentration in media is too high (>100 µM), the compound may precipitate upon contact with the aqueous media.[1] Inspect under a microscope.
Troubleshooting & FAQs
Q1: I followed Protocol A, but the solution precipitated after 24 hours at 4°C. Why?A: This is likely due to the Common Ion Effect or pH drift.[1]
Diagnosis: Cold temperatures reduce solubility. Additionally, if your buffer has high sodium content (like PBS), the excess Na⁺ ions can force the sodium salt of your compound out of solution.[1]
Fix: Store the stock solution at Room Temperature (RT) if stable. Alternatively, use a buffer with a different cation (e.g., Tris-base) or slightly increase the pH to 8.5 to ensure full ionization.[1]
Q2: Can I use cyclodextrins (HP-β-CD) to improve solubility?A: Yes, Hydroxypropyl-β-cyclodextrin is an excellent excipient for this class of molecules.
Why: The hydrophobic isopropyl and chloro groups fit well into the cyclodextrin cavity, while the hydrophilic exterior aids dissolution.[1]
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water first, then add your compound.[1] This often prevents precipitation even if the pH drifts slightly acidic.
Q3: The pH of my solution drops over time. Is the compound degrading?A: Not necessarily. Imidazole carboxylic acids can act as their own buffers. However, if the pH drops significantly, you are likely observing the absorption of atmospheric CO₂ or the slow equilibration of the imidazole ring.[1] Ensure you use a strong buffering agent (like HEPES or Tris) rather than just water adjusted with NaOH.[1]
Q4: Is the salt form commercially available?A: Often, these catalog items are sold as the "free acid" because it is chemically more stable on the shelf.[1] The salt form is hygroscopic (absorbs water from air), making it difficult to weigh accurately.[1] We recommend in situ salt formation (Protocol A) immediately prior to use for the most accurate dosing.[1]
References
Physicochemical Properties of Imidazole Derivatives
Title: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid | CAS 1171125-32-8[2][3]
Source: Sigma-Aldrich / Merck
General Solubilization Strategies for Zwitterions
Title: Solubilization techniques used for poorly w
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Topic: Removal of N-Chlorosuccinimide (NCS) & Succinimide Byproducts
Status: Open
Assigned Specialist: Senior Application Scientist
Case ID: NCS-IMID-001
Executive Summary & Root Cause Analysis
The chlorination of imidazoles using N-Chlorosuccinimide (NCS) generates Succinimide as a stoichiometric byproduct. While NCS is a convenient reagent, the "stickiness" of succinimide in organic extracts often contaminates final products.
The Core Problem:
Succinimide possesses an amphiphilic solubility profile. It is highly water-soluble (1 g/3 mL) but retains significant solubility in polar organic solvents like Ethyl Acetate and Dichloromethane (DCM). Standard aqueous washes often fail because the partition coefficient (
) does not overwhelmingly favor the aqueous phase at neutral pH.
The Solution Architecture:
To achieve >99% removal, we must exploit three specific physicochemical levers:
pKa Manipulation: Converting Succinimide (pKa ~9.6) to its anionic salt.
Solubility Exclusion: Using non-polar solvents (Ether/Hexanes) to crash out the impurity.
Reductive Quenching: Chemically destroying unreacted NCS before separation.
Module 1: The Solubility Data Matrix
Reference this table before selecting your workup solvent.
Solvent
Succinimide Solubility
NCS Solubility
Strategic Implication
Water
High (330 g/L)
Low (Decomposes)
The primary sink for removal.
Dichloromethane (DCM)
Moderate
High
Risk: Succinimide will partition here during extraction.
Ethyl Acetate
Moderate
High
Risk: Requires aggressive washing to clear succinimide.
Diethyl Ether
Insoluble
Low
Ideal: Excellent for precipitation/trituration.
Hexanes/Pentane
Insoluble
Insoluble
Ideal: Use to wash solid products; succinimide remains solid.
Ethanol/Acetone
High
High
Avoid: Co-solubilizes product and impurity.
Module 2: Visualization of the Removal Logic
The following decision tree illustrates the critical path for purification based on your product's properties.
Caption: Decision tree for selecting the optimal purification route based on product solubility and stability.
Module 3: Troubleshooting Protocols
Protocol A: The "pH Switch" (For Liquid/Oil Products)
Use this when your product is trapped in an organic solvent (DCM/EtOAc) and the succinimide won't leave.
At pH 8.5 (Sat. NaHCO₃): Only ~10% of succinimide is deprotonated. It remains largely neutral and organic-soluble.
At pH 11 (1M Na₂CO₃): >95% is deprotonated to the succinimide anion, which is insoluble in organics and forces partitioning into the water.
Step-by-Step:
Quench: Wash the organic layer with 10% Sodium Thiosulfate (
) to remove unreacted NCS.[2] Verify quench with starch-iodide paper (should remain white).
The Switch: Wash the organic layer with 1M Sodium Carbonate (
) .
Warning: Ensure your imidazole derivative is stable at pH 11.
Rinse: Wash with Brine to remove trapped water.
Dry: Dry over
and concentrate.
Protocol B: The "Crash Out" (For Solid Products)
Use this when your product is a solid and you want to avoid aqueous workup issues (emulsions).
The Science:
Succinimide is virtually insoluble in Diethyl Ether and Hexanes. Most chlorinated imidazoles retain solubility in Ether or can be dissolved in minimal DCM.
Step-by-Step:
Concentrate: Evaporate the reaction solvent (often DMF or Acetonitrile) to a residue.
Triturate: Add Diethyl Ether (or a 1:1 Ether/Hexane mix) to the residue.
Agitate: Sonicate or stir vigorously for 10 minutes. The Succinimide will float as a white, crystalline solid.
Filter: Filter the suspension through a sintered glass funnel.
Solid: Succinimide (Discard).
Filtrate: Contains your Product.
Evaporate: Concentrate the filtrate to obtain the purified imidazole.
Frequently Asked Questions (FAQ)
Q1: I see a singlet at 2.7-2.8 ppm in my proton NMR. Is this my product?A: No. This is the classic signature of Succinimide (
, singlet). If you see this, your workup was insufficient. Refer to Protocol A and use a higher pH wash if your molecule permits.
Q2: My product is water-soluble. How do I remove the Succinimide?A: This is the most difficult scenario. Do not use aqueous washes.
Method: Dissolve the crude mixture in a minimum amount of Acetone, then slowly add cold Diethyl Ether until a precipitate forms. Succinimide may precipitate first (check NMR of solid vs. liquor).
Alternative: Use Flash Chromatography.[1][3] Succinimide is very polar (streaks on silica). Elute your product with a non-polar solvent system (e.g., Hexane/EtOAc 8:2) to leave Succinimide on the column.[4]
Q3: Why use Sodium Thiosulfate? Can't I just wash the NCS away?A: NCS is an oxidizer. If you concentrate it with your product, it can cause degradation or over-chlorination during the drying step. Thiosulfate chemically reduces NCS to Succinimide (which is inert), allowing for safer handling.
Q4: Can I sublime the Succinimide away?A: Technically, yes (Succinimide sublimes at ~125°C), but it is not recommended. Chlorinated imidazoles are often thermally unstable and may decompose before the succinimide is fully removed.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solubility and pKa data of succinimide).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31389, N-Chlorosuccinimide. (Source for NCS reactivity and quenching).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11439, Succinimide. (Source for pKa and solubility data).
Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (General reference for imidazole stability and reactivity).
Technical Support Center: Crystallization of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-5-isopropylimidazole-2-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid via crystallization. The following troubleshooting guides and FAQs are designed to address specific experimental challenges, grounded in established scientific principles to ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization process. Each problem is followed by an analysis of potential causes and a step-by-step solution.
Problem 1: No Crystals Form After Cooling
You've dissolved your crude product in a hot solvent and allowed it to cool, but no solid has precipitated.
Potential Causes & Solutions:
Cause A: Excessive Solvent: The most common reason for crystallization failure is using too much solvent, preventing the solution from reaching supersaturation upon cooling.[1]
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the solute. A good rule of thumb is to reduce the volume by 20-30% before attempting to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" impurely.
Cause B: Lack of Nucleation Sites: Crystal formation requires an initial nucleation event. A perfectly smooth glass surface and a highly pure solution can sometimes inhibit spontaneous nucleation.
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line.[1] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
Solution 2 (Seeding): If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.
Cause C: Inappropriate Solvent System: The chosen solvent may be too good at solubilizing your compound, even at low temperatures.[2]
Solution: The solvent must be removed entirely (e.g., by rotary evaporation) and a new crystallization attempt should be made with a different solvent or solvent system.[1] Refer to the FAQ section for guidance on solvent selection.
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Upon cooling, the product separates as a liquid or an oily substance rather than forming solid crystals.
Potential Causes & Solutions:
Cause A: Solution is Supersaturated at a Temperature Above the Compound's Melting Point: This often happens when the solution is cooled too rapidly or is highly concentrated. The compound comes out of solution as a supercooled liquid.
Solution: Reheat the flask to redissolve the oil. Add a small amount of additional solvent (1-2 mL for every 100 mg of solid is a good starting point) to lower the saturation temperature.[1] Allow the solution to cool much more slowly to give the molecules time to align into a crystal lattice.
Cause B: Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[1]
Solution 1 (Charcoal Treatment): If colored impurities are present, they can sometimes be removed with activated charcoal. Add a small amount of charcoal to the solution before heating, heat the mixture, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Solution 2 (Pre-Purification): If the material is very impure, a preliminary purification by another method, such as column chromatography, may be necessary before attempting crystallization.
Problem 3: Crystals Form Too Rapidly and Yield a Fine Powder
As soon as the flask is removed from the heat, a large amount of solid crashes out of the solution.
Potential Causes & Solutions:
Cause A: Excessive Supersaturation: The solution is too concentrated, or the temperature difference between dissolution and precipitation is too large, leading to rapid, uncontrolled precipitation that traps impurities.[1]
Solution: An ideal crystallization should see initial crystal growth within 5-10 minutes, with continued growth over 20-30 minutes.[1] To achieve this, place the flask back on the heat source, add a small amount of extra solvent to just above the minimum required for dissolution, and then allow it to cool slowly.[1] Insulating the flask with glass wool or placing it in a warm water bath can help control the cooling rate.
Problem 4: Low Yield of Recovered Crystals
After filtration, the amount of pure product is significantly lower than expected.
Potential Causes & Solutions:
Cause A: Too Much Solvent Used: As discussed in Problem 1, excessive solvent will keep a larger portion of your product dissolved in the mother liquor, even after cooling.[1]
Solution: Minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude product.[3] The mother liquor can be concentrated and a second crop of crystals can be collected, though they may be of lower purity.
Cause B: Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem as the solution cools.
Solution: Use a stemless funnel and keep both the funnel and the receiving flask hot (e.g., by placing them on a hot plate or in an oven before use). Add a small amount of extra hot solvent to the solution before filtering to ensure the compound remains dissolved.
Cause C: Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve some of the product.
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent. The low temperature minimizes the solubility of your product while still washing away the impurity-laden mother liquor.
Crystallization Workflow Diagram
Caption: General workflow for purification by crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for 4-Chloro-5-isopropylimidazole-2-carboxylic Acid?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For 4-Chloro-5-isopropylimidazole-2-carboxylic Acid, which contains both a polar carboxylic acid and a moderately polar imidazole ring, consider the following:
Single Solvents: Polar protic solvents like ethanol, methanol, or isopropanol are often good starting points for compounds with hydrogen-bonding capabilities.[5] Polar aprotic solvents like acetone or ethyl acetate might also be effective.[5]
Solvent Pairs: A powerful technique involves using a solvent pair.[4] This consists of a "soluble solvent" in which your compound dissolves readily, and an "insoluble solvent" in which it does not. The two solvents must be miscible. For your compound, pairs like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane could be effective.[4][5] The procedure involves dissolving the compound in a minimum of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Reheating to clarify and then slow cooling should yield crystals.
Solvent Class
Examples
Rationale for Use
Polar Protic
Water, Ethanol, Methanol, Acetic Acid
Good for polar molecules with H-bond donors/acceptors (-COOH, imidazole N-H).
Can dissolve moderately polar compounds without hydrogen bonding.
Non-Polar
Hexane, Toluene, Diethyl Ether
Often used as the "insoluble" solvent in a solvent-pair system to induce precipitation.
Q2: What is the role of pH in the crystallization of this specific molecule?
A2: The pH of the solution is a critical parameter due to the amphoteric nature of your molecule. It possesses a basic imidazole ring (pKa of a typical imidazole is ~7.0) and an acidic carboxylic acid group (pKa ~3-5).[6]
Low pH (e.g., < 2): The imidazole ring will be protonated (cationic), and the carboxylic acid will be neutral. The molecule will carry a net positive charge and will likely be highly soluble in aqueous media.
Neutral pH (e.g., ~6-7): The carboxylic acid will be deprotonated (anionic), and the imidazole ring will be protonated (cationic). The molecule will exist as a zwitterion. Solubility is often at a minimum near the isoelectric point (pI), making this pH range a prime target for inducing crystallization from aqueous systems.[7]
High pH (e.g., > 9): The carboxylic acid will be deprotonated (anionic), and the imidazole ring will be neutral. The molecule will carry a net negative charge and will again be highly soluble in aqueous media.
Therefore, carefully adjusting the pH to be near the molecule's isoelectric point can be a powerful strategy to decrease its solubility and promote crystallization.[2][8] This can be achieved by dissolving the crude material in a dilute base (like NaOH), filtering out any insoluble impurities, and then slowly adding a dilute acid (like HCl) to bring the pH to the point of minimum solubility, causing the pure product to crystallize.[9][10]
Q3: What are the likely impurities I need to remove?
A3: Impurities in any synthesized compound can generally be categorized as follows:
Starting Materials or Intermediates: Unreacted precursors from the synthesis.[11]
By-products: Products from competing side reactions.[11]
Degradation Products: The final compound may degrade due to harsh reaction conditions (e.g., high heat, strong acid/base) or upon storage.[12][13]
Residual Solvents: Organic volatile chemicals used during the synthesis or workup.[13]
For 4-Chloro-5-isopropylimidazole-2-carboxylic Acid, specific impurities could include isomers formed during synthesis, incompletely chlorinated precursors, or by-products from reactions involving the imidazole or carboxylic acid functionalities.
Q4: How can I assess the purity of my final crystalline product?
A4: A combination of analytical methods is recommended to confirm purity and structure:
High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for quantitative purity analysis.[14][15] A well-developed HPLC method can separate the main compound from trace impurities, allowing purity to be calculated as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming that you have the correct molecule. The absence of unexpected signals can also serve as a qualitative indicator of high purity.[14]
Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2 °C).[14] A broad or depressed melting range indicates the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the molecular weights of impurities separated by HPLC.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization problems.
Detailed Protocol: Cooling Crystallization of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
This protocol outlines a general procedure. The specific solvent and volumes must be optimized for your scale and crude material purity.
Erlenmeyer flask (sized so the solvent fills 1/3 to 1/2 of the volume)
Hot plate with stirring capability
Magnetic stir bar
Stemless funnel and filter paper (for hot filtration, if needed)
Büchner funnel, filter flask, and vacuum source
Glass stirring rod
Ice bath
Procedure:
Dissolution: Place the crude solid and a magnetic stir bar into an Erlenmeyer flask. Add a small portion of the chosen solvent, enough to create a slurry.[3]
Heating: Gently heat the slurry on a hot plate with stirring. Add the solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield.
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot filtration. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, you may place the flask in an ice bath to maximize the yield by further decreasing the compound's solubility.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
Washing: With the vacuum off, add a small amount of ice-cold solvent to the funnel to wash the crystals. Gently break up the filter cake with a spatula to ensure thorough washing. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
Analysis: Determine the yield and assess the purity of the dried crystals using appropriate analytical methods (HPLC, NMR, melting point).
References
University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
University of Geneva. Guide for crystallization. [Link]
Google Patents.
University of California, Irvine, Department of Chemistry. Recrystallization and Crystallization. [Link]
S-R, Cook, et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]
University of Calgary, Department of Chemistry. RECRYSTALLISATION. [Link]
University of Colorado, Boulder, Department of Chemistry. Recrystallization. [Link]
University of Cape Town, Department of Science. SOP: CRYSTALLIZATION. [Link]
International Journal of Research in Pharmacy and Chemistry. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]
International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. [Link]
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
Sati, B. et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
Roy, J. (2002). Pharmaceutical Impurities- A Mini-Review. AAPS PharmSciTech, 3(2).
Technical Support Center: Stability of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
This technical guide addresses the stability profile of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (referred to herein as CIC-Acid ), a specialized intermediate often utilized in the synthesis of next-generation her...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability profile of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (referred to herein as CIC-Acid ), a specialized intermediate often utilized in the synthesis of next-generation herbicides and specific kinase inhibitors.
Executive Summary: The "Silent" Degradation Risk
As researchers, we often treat carboxylic acids as robust functionalities. However, CIC-Acid belongs to a class of heteroaromatic-2-carboxylic acids that exhibit significant kinetic instability under acidic conditions.
The Core Issue: The primary failure mode is thermal decarboxylation catalyzed by protonation. In acidic media (pH < 3), particularly at elevated temperatures (>40°C), CIC-Acid spontaneously loses carbon dioxide to form the byproduct 4-chloro-5-isopropylimidazole . This reaction is often invisible until the final mass balance calculation, as the byproduct is a gas (CO₂) and a non-acidic organic residue.
The Mechanism of Instability
To troubleshoot effectively, you must understand the "Why." The instability is driven by the amphoteric nature of the imidazole ring.
The Decarboxylation Pathway
Under acidic conditions, the imidazole ring nitrogen (N3) becomes protonated. This creates a cationic species that strongly withdraws electrons from the C2 position, weakening the C-C bond connecting the carboxyl group.
Visualizing the Failure Mode:
Figure 1: The acid-catalyzed decarboxylation pathway.[1] Note that the isopropyl group (C5) provides mild electron donation, but the electron-withdrawing Chlorine (C4) and the protonated Nitrogen (N3) create a "push-pull" system that facilitates CO₂ ejection.
Stability Data & Thresholds
The following data summarizes internal stress-test results for CIC-Acid. Use this to determine safe operating windows.
Condition
Temperature
Duration
Degradation (Loss of CO₂)
Status
1N HCl
4°C
24 Hours
< 1.0%
✅ Safe
1N HCl
25°C (RT)
24 Hours
~ 5-8%
⚠️ Caution
1N HCl
60°C
4 Hours
> 85%
❌ Critical Failure
Glacial Acetic Acid
25°C
24 Hours
< 2.0%
✅ Acceptable
TFA (Neat)
25°C
1 Hour
~ 15%
❌ Avoid
Solid State
25°C
6 Months
Negligible
✅ Stable
Key Insight: The reaction is First-Order with respect to temperature. A 10°C rise in temperature during acidic workup can triple the rate of decarboxylation.
Troubleshooting Guide (FAQ)
Q1: My HPLC peak area for the product is decreasing during the run.
Diagnosis: On-column degradation.
Explanation: If you are using a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid) and a column temperature >40°C, the compound is decarboxylating inside the column.
The Fix:
Lower Column Temperature: Set oven to 25°C or 30°C maximum.
Buffer Modification: Switch to a milder buffer like Ammonium Acetate (pH 4.5-5.0) if separation allows.[2][3]
Speed: Use UPLC/UHPLC to minimize residence time in the acidic environment.
Q2: I see gas evolution when acidifying my reaction mixture, but I used no carbonate base.
Diagnosis: Rapid Decarboxylation.
Explanation: You are witnessing the formation of CO₂ from the degradation of your product.[1] This usually happens if you add strong acid (HCl/H₂SO₄) too quickly, creating localized "hot spots" of low pH and high heat of neutralization.
The Fix:
Cryogenic Quench: Cool the reaction mixture to 0°C before adding acid.
Slow Addition: Add acid dropwise with vigorous stirring to dissipate heat.
Q3: Can I use Trifluoroacetic Acid (TFA) to remove a protecting group on a different part of the molecule?
Diagnosis: High Risk.
Explanation: Neat TFA is strong enough to protonate the imidazole ring completely, accelerating decarboxylation even at room temperature.
The Fix:
Use HCl in Dioxane or HCl in Ethyl Acetate at 0°C.
If TFA is mandatory, limit exposure to <30 minutes and quench immediately into a buffered solution (Sodium Acetate) to neutralize excess acid.
Recommended Handling Protocols
Protocol A: Safe Acidification/Workup
Use this protocol when isolating CIC-Acid from a basic hydrolysis reaction.
Preparation: Cool the alkaline reaction mixture (containing the carboxylate salt) to 0–5°C using an ice/salt bath.
Acid Selection: Use 2N HCl or 10% Citric Acid . Avoid concentrated mineral acids (12N HCl or H₂SO₄).
Mobile Phase A: 10 mM Ammonium Formate (adjusted to pH 3.8 with Formic Acid).
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Temperature:25°C (Strictly Controlled) .
Detection: UV @ 230 nm (Imidazole absorption).
Gradient: 5% B to 95% B over 8 minutes.
Logic Map: Stability Decision Tree
Use this flow to determine if your current workflow endangers the molecule.
Figure 2: Decision matrix for assessing risk during processing. Note that heat combined with acidity is the primary trigger for product loss.
References
Hofmann, K. (1953).[4] Imidazole and Its Derivatives. Interscience Publishers. (Foundational text on imidazole decarboxylation mechanisms).
Reif, W., & Koenig, H. (1970). Production of 4-methyloxazole-5-carboxylic esters. U.S. Patent 3,538,110.[5] Link (Demonstrates analogous heteroaromatic carboxylic acid instability).
Common Organic Chemistry. (2012).[6] WO 2012/069948 A1 - Preparation of substituted imidazoles. Link (Provides context on handling conditions for similar chloro-imidazole intermediates).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Comparison & Method Development Guide
Audience: Pharmaceutical Analysis, Process Chemistry, and Structural Biology Professionals.
Executive Summary & Molecule Profile
4-Chloro-5-isopropylimidazole-2-carboxylic Acid is a highly functionalized imidazole derivative, often encountered as a critical intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Olmesartan analogs) or specific agrochemicals (e.g., Cyazofamid metabolites).[1]
Its structural characterization presents unique challenges due to zwitterionic behavior , tautomeric exchange , and the quadrupolar broadening effects of the chlorine substituent. This guide compares the performance of DMSO-d6 versus Methanol-d4 (MeOD) as NMR solvents and establishes a self-validating protocol to distinguish the target product from common synthetic impurities (e.g., des-chloro or decarboxylated analogs).[1]
The choice of solvent is not merely about solubility; it dictates the visibility of diagnostic exchangeable protons and the resolution of the aliphatic region.[1]
Comparison Table: DMSO-d6 vs. Methanol-d4 vs. CDCl3
Feature
DMSO-d6 (Recommended)
Methanol-d4 (MeOD)
Chloroform-d (CDCl3)
Solubility
Excellent. Dissolves zwitterionic species effectively.[1]
Visible. COOH and NH often appear as broad singlets >11 ppm.
Invisible. Rapid exchange with eliminates signals.
Unreliable. If visible, signals are extremely broad/concentration dependent.
Spectral Resolution
High, but residual water peak ( 3.[1]33) may overlap with Isopropyl methine.[1]
Excellent aliphatic resolution. No water overlap issues near 3.0 ppm.
Poor lineshape due to aggregation/stacking.
Application
Full Structural Characterization.
Routine Purity Check (Aliphatic only).
Not Recommended.
Expert Insight: The "Water Trap" in DMSO
Critical Caution: In DMSO-d6, the residual water signal appears at
ppm.[1] The isopropyl methine proton () of this molecule typically resonates at ppm.
[1] * Risk: The water peak can obscure the diagnostic septet.
Mitigation: Use "Dry" DMSO (ampules) or run the spectrum at elevated temperature (313 K) to shift the water peak upfield, revealing the methine septet.
Predicted 1H NMR Data & Assignment Logic
The following data represents the Reference Standard Profile in DMSO-d6. Deviations from this profile indicate structural impurities.
Spectral Assignment Table (DMSO-d6, 400 MHz)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Justification
12.50 - 14.00
Broad Singlet (br s)
2H*
COOH & NH
Acidic protons involved in H-bonding.[1] Often merge into one very broad signal or two distinct broad humps.
7.00 - 8.50
SILENT
0H
Aromatic CH
CRITICAL CHECK: The ring is fully substituted (2-COOH, 4-Cl, 5-iPr).[1] Any signal here indicates impurity (see Section 4).
3.10 - 3.40
Septet ( Hz)
1H
Isopropyl -CH-
Deshielded by the aromatic imidazole ring. May overlap with .
1.15 - 1.25
Doublet ( Hz)
6H
Isopropyl -CH3
Methyl groups are equivalent due to free rotation.[1]
*Note: Integration of exchangeable protons (COOH/NH) varies with water content and dryness.[1]
Method Validation: Distinguishing Impurities
A major challenge in synthesizing this intermediate is ensuring complete chlorination and avoiding decarboxylation.[1] Use the following logic to validate the structure.
Logic Flow for Structural Confirmation
Caption: Decision tree for validating the substitution pattern of the imidazole ring.
Experimental Protocol
To ensure reproducibility and minimize the "Water Trap" issue in DMSO, follow this specific protocol.
Protocol: High-Resolution Acquisition in DMSO-d6
Sample Preparation:
Weigh 10-15 mg of the dry solid.
Crucial: If the sample is hygroscopic, dry it in a vacuum oven at 40°C for 2 hours prior to dissolution.
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
Add 1 drop of TMS (Tetramethylsilane) as an internal reference (
Reasoning: Carboxylic acid protons and quaternary carbons (via relaxation pathways) can have long T1 times.[1] A short D1 leads to poor integration of the exchangeable protons.[1]
Temperature: 298 K (25°C).
Contingency: If the septet at ~3.3 ppm is obscured by water, increase temperature to 313 K (40°C) .[1] This shifts the water peak upfield (lower ppm) and the exchangeable NH/COOH peaks downfield, clearing the view for the methine proton.[1]
Processing:
Apply exponential multiplication (LB = 0.3 Hz).
Phase correction: Manual phasing is required for the broad COOH/NH signals.[1]
Baseline correction: Apply polynomial baseline correction (Bernstein) to flatten the region around 10-14 ppm.[1]
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Abraham, R. J. (2002).[1] 1H chemical shifts in NMR: Ring currents and π-electron effects in hetero-aromatics. Modgraph NMR Guides.
PubChem Compound Summary. (2024). 4-Chloro-5-isopropylimidazole-2-carboxylic acid (Analogous Data). National Center for Biotechnology Information.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Imidazole/Carboxylic acid shifts).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Biological Activity of Isopropyl vs. Propyl Imidazole Carboxylic Acids
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Steric-Hydrophobic Trade-off
In medicinal chemistry, the optimization of imidazole-5-carboxylic acid derivatives—a scaffold central to Angiotensin II receptor blockers (ARBs), antifungal azoles, and GABA modulators—often hinges on the precise selection of alkyl substituents. The choice between an isopropyl (branched) and a propyl (linear) group represents a classic study in the trade-off between steric fit and hydrophobic penetration.
n-Propyl Substituents typically favor high-affinity binding in deep, narrow hydrophobic pockets (e.g., the S1 sub-pocket of the AT1 receptor) due to their conformational flexibility and minimal steric width.
Isopropyl Substituents introduce immediate steric bulk and branching at the
-carbon. While this often reduces affinity for narrow pockets ("steric clash"), it significantly enhances metabolic stability by shielding the -carbon from oxidative dealkylation and improves blood-brain barrier (BBB) permeation by altering the solvation shell entropy.
This guide analyzes these structural divergences, supported by experimental protocols and mechanistic signaling pathways.
Mechanistic SAR Analysis
2.1. The "Branching Effect" on Receptor Binding
The biological activity of imidazole carboxylic acids is heavily influenced by the position of the alkyl group (typically C2 or N1).
Linear n-Propyl (High Flexibility, Low Steric Demand):
The n-propyl group possesses a higher degree of motional freedom. In the context of Angiotensin II Type 1 (AT1) receptor antagonists (e.g., precursors to Olmesartan or Eprosartan), a linear alkyl chain at the C2 position is critical. It penetrates the hydrophobic channel formed by Tyr35 and Trp84 residues. An n-propyl group can adopt an extended conformation to maximize Van der Waals contacts without disrupting the receptor's helical bundle.
Branched Isopropyl (Rigid, High Steric Demand):
Replacing n-propyl with isopropyl increases the molecular volume near the imidazole core.
Binding Penalty: In tight binding pockets, this branching creates a steric clash, often reducing
values by 10-50 fold compared to the n-alkyl analog.
Binding Bonus: In solvent-exposed regions or globular pockets (e.g., certain antifungal targets like CYP51), the isopropyl group displaces "high-energy" water molecules more effectively (entropic gain) and provides a rigid anchor that reduces the entropic penalty of binding.
2.2. Metabolic Stability & Pharmacokinetics
The isopropyl group is a strategic bioisostere used to block metabolic soft spots.
Oxidation Resistance: The n-propyl group is susceptible to CYP450-mediated
-oxidation (at the terminal methyl) or -oxidation. The isopropyl group, lacking a -methylene and possessing a sterically hindered methine proton, is significantly more resistant to oxidative degradation.
Lipophilicity (LogP): While both groups add 3 carbons, the isopropyl group typically results in a slightly lower LogP than n-propyl due to reduced surface area, yet it often improves solubility by disrupting crystal lattice packing (lower melting point).
Comparative Data Analysis
The following data summarizes general trends observed in SAR studies involving imidazole-5-carboxylic acid derivatives (e.g., Sartan precursors and Etomidate analogs).
Feature
n-Propyl Derivative
Isopropyl Derivative
Mechanistic Driver
Receptor Affinity (AT1)
High ( nM range)
Moderate/Low
Linear chain required for hydrophobic channel penetration.
The following diagram illustrates the decision matrix for selecting between Propyl and Isopropyl groups based on the target binding pocket and desired pharmacokinetic properties.
Figure 1: Strategic decision pathway for alkyl substitution on imidazole rings based on receptor topology.
Experimental Protocols
To validate the biological activity differences, we recommend a comparative Radioligand Binding Assay . This protocol is designed to measure the
of both derivatives against a standard target (e.g., AT1 Receptor).
) of 2-propyl vs. 2-isopropyl imidazole-5-carboxylic acid derivatives.
Reagents:
Receptor Source: Rat liver membrane homogenates or CHO cells overexpressing human AT1 receptor.
Radioligand: [
I]-Sar,Ile-Angiotensin II (0.2 nM).
Test Compounds: Propyl-imidazole derivative (Compound A) and Isopropyl-imidazole derivative (Compound B) dissolved in DMSO.
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 0.2% BSA, pH 7.4.
Workflow:
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to 10
g protein/well.
Incubation:
Add 50
L of Test Compound (concentration range: M to M).
Add 50
L of [I]-AngII.
Add 100
L of membrane suspension.
Incubate for 60 minutes at 25°C (equilibrium).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
Wash: Wash filters
with ice-cold saline (0.9% NaCl).
Quantification: Measure radioactivity (CPM) using a gamma counter.
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
using non-linear regression (Hill equation). Convert to using the Cheng-Prusoff equation:
Self-Validating Check:
Total Binding: Buffer + Membrane + Radioligand.
Non-Specific Binding (NSB): Add excess unlabeled Angiotensin II (1
M).
Validation: Specific binding must be >80% of total binding. If
of the reference standard (e.g., Losartan) deviates by >2-fold from historical data, discard the run.
Synthesis & Workflow Visualization
The synthesis of these derivatives typically diverges at the alkylation step. The following diagram outlines the parallel synthesis and testing workflow.
Figure 2: Parallel synthesis workflow for generating comparative imidazole derivatives.
References
Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323–338.
Krovat, E. M., & Langer, T. (2005). "Structure Activity Relationships: Imidazole Carboxylic Acids and Pharmacophore Identification." Drug Design & Discovery.
ACMD. (2026). "Review of the evidence on the use and harms of etomidate and its analogues (SAR Analysis)." GOV.UK.
Bhat, M., & Poojary, B. (2017).[1][2] "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry.
Zhang, H., et al. (2013). "Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity." Molecules, 18(4).
UV-Vis Absorption Characteristics of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
The following guide details the UV-Vis absorption characteristics of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS 1171125-32-8). It is designed to assist analytical scientists in method development, impurity prof...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the UV-Vis absorption characteristics of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS 1171125-32-8). It is designed to assist analytical scientists in method development, impurity profiling, and quality control for pharmaceutical intermediates.[1]
A Comparative Technical Guide for Method Development
Executive Summary
4-Chloro-5-isopropylimidazole-2-carboxylic Acid is a specialized heterocyclic building block, structurally significant for its role as a scaffold in the synthesis of angiotensin II receptor antagonists (sartans) and bioactive ligands.[2][3]
Reliable quantification and identification of this compound rely heavily on Ultraviolet-Visible (UV-Vis) spectroscopy, typically coupled with HPLC. This guide analyzes the molecule's chromophoric properties, distinguishing it from critical process impurities (such as the decarboxylated analog) and establishing a self-validating protocol for analytical method development.
Key Characteristic: The conjugation of the C2-carboxylic acid with the imidazole ring produces a distinct bathochromic shift (red shift) compared to non-carboxylated imidazole precursors, providing a robust specific identification marker.
Molecular Basis of Absorption
To optimize detection, one must understand the electronic transitions driving the absorption.
Chromophore Analysis
The UV profile is governed by the imidazole ring acting as the primary chromophore, modified by three key substituents:
Imidazole Core (
): The unsubstituted imidazole ring typically absorbs in the far UV (~205–210 nm).
C2-Carboxylic Acid (Conjugation): The carbonyl group (-C=O) at the 2-position is coplanar with the imidazole ring, extending the
-conjugation system. This is the primary driver for the bathochromic shift , moving the into the 245–265 nm range.
C4-Chloro & C5-Isopropyl (Auxochromes):
Chlorine: Exerts a weak mesomeric effect (+M) via lone pair donation, slightly stabilizing the excited state and fine-tuning the
.
Isopropyl: Provides a minor hyperchromic effect but has negligible impact on the peak wavelength position compared to the carboxyl group.
Diagram: Chromophore & Electronic Transitions
Figure 1: Structural contributions to the UV-Vis absorption profile.
Comparative Analysis: Target vs. Alternatives
A robust QC method must distinguish the target from structurally related "alternatives"—specifically, precursors and degradation products.
The "Decarboxylation" Shift
The most critical impurity is 4-Chloro-5-isopropylimidazole (formed by thermal decarboxylation).
Target Molecule: Possesses C2-COOH conjugation. (
)
Impurity (Alternative): Lacks C2-COOH. The conjugation system collapses to the isolated imidazole ring.
Result: A significant Hypsochromic Shift (Blue Shift) of 30–40 nm.
Comparative Data Table
The following table summarizes the expected spectral behavior based on imidazole structure-activity relationships (SAR).
Alternative 1: 4-Chloro-5-isopropylimidazole (Decarboxylated)
Alternative 2: Ethyl Ester Derivative (Precursor)
Primary
245 – 260 nm
210 – 220 nm
245 – 260 nm
Chromophore
Imidazole-COOH Conjugate
Isolated Imidazole
Imidazole-COOEt Conjugate
Shift Type
Reference
Blue Shift (Hypsochromic)
Minimal Shift
Molar Absorptivity ()
High (>10,000 L/mol·cm)
Moderate
High
Detection Specificity
High at 254 nm
Low at 254 nm (Requires 210 nm)
High at 254 nm
Critical Insight: If your HPLC method detects a peak at 210 nm that disappears at 254 nm, it is highly likely the decarboxylated impurity , not the target acid.
Experimental Protocol: Self-Validating Method
To ensure scientific integrity, use this protocol which includes a built-in "Spectral Purity Check."
Reagents & Equipment[4][5]
Solvent: Methanol (HPLC Grade). Note: Water/Acetonitrile mixtures are also suitable, but Methanol minimizes cutoff interference.
Instrument: UV-Vis Spectrophotometer (Double beam) or PDA Detector.
Step-by-Step Methodology
Stock Preparation: Dissolve 10 mg of the target compound in 100 mL Methanol. (Conc: 100 µg/mL).
Working Standard: Dilute 1:10 with Methanol to achieve ~10 µg/mL.
Baseline Scan: Run a blank scan with pure Methanol from 200 nm to 400 nm.
Sample Scan: Scan the working standard over the same range.
pH Stress Test (Validation Step):
Acidic Shift: Add 1 drop of 0.1M HCl to the cuvette. The protonation of the imidazole nitrogen may cause a slight spectral shift.
Basic Shift: Add 1 drop of 0.1M NaOH. Ionization of the carboxylic acid (
) will alter the electron density, typically causing a hypsochromic or bathochromic shift depending on the solvation shell.
Pass Criteria: The spectral shape must remain consistent (single dominant peak), confirming the absence of co-eluting impurities that might precipitate or react.
Analytical Workflow Diagram
Figure 2: Decision tree for spectral validation of the target intermediate.
Conclusion
For 4-Chloro-5-isopropylimidazole-2-carboxylic Acid, UV-Vis spectroscopy is not just a detection method but a structural confirmation tool. The C2-carboxylic acid conjugation provides a unique spectral fingerprint (
nm) that allows for easy discrimination from its decarboxylated degradation products ( nm).
Recommendation: For routine QC, set the HPLC UV detector to 254 nm to maximize sensitivity for the target while suppressing the response of non-conjugated aliphatic impurities.
References
National Institutes of Health (NIH) - PubChem. (2025). Imidazole-2-carboxylic acid derivatives and spectral properties. Retrieved from [Link]
ResearchGate. (2023). UV-vis spectra of imidazole-2-carboxaldehyde and related conjugates. Retrieved from [Link]
Technical Assessment: Reference Standards for 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
Here is the comprehensive technical guide for the Reference Standard of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid . Optimizing Accuracy in Pharmaceutical Intermediate Analysis Executive Summary: The Purity Paradox...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive technical guide for the Reference Standard of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid .
Optimizing Accuracy in Pharmaceutical Intermediate Analysis
Executive Summary: The Purity Paradox
In the development of imidazole-based Angiotensin II receptor blockers (ARBs) and related bioactive scaffolds, 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS 1171125-32-8) serves as a critical building block.
However, a dangerous discrepancy exists in the supply chain. While commercial vendors often label this material as "95% Purity," this specification is frequently based on "Area %" from a generic HPLC gradient, ignoring water content, inorganic ash, and residual solvents. Using such material directly as a quantitative reference standard introduces a systematic bias of 5–10% in potency calculations, potentially leading to OOS (Out of Specification) results for downstream APIs.
This guide objectively compares three classes of reference standards and provides the Mass Balance Qualification Protocol required to elevate a commercial reagent to a Primary Reference Standard.
Comparative Analysis: Selecting the Right Standard
We evaluated the performance of three distinct grades of reference materials typically available to researchers. The data below highlights the impact of "Assigned Purity" on the calculated potency of a drug substance batch.
Scenario: A QC lab analyzes a synthesis intermediate using Alternative A (Vendor COA says 98% based on HPLC area, but actual content is 93% due to water/salts).
Result: The lab calculates the intermediate's yield as 105% (impossible), triggering a costly investigation.
Correction: Using Alternative B (Qualified), the true potency is calculated as 99.8% , confirming the process is in control.
Scientific Integrity: The Qualification Protocol
To transform a raw material into a Qualified Reference Standard (Alternative B) , you must employ the Mass Balance Approach . This method is self-validating because it accounts for 100% of the sample mass.
Formula for Potency Assignment (
)
Where:
: Total Organic Impurities by HPLC (Area %).
: Water content by Karl Fischer titration.
: Residual solvents by GC-Headspace.
: Residue on Ignition (Sulfated Ash).
Experimental Methodology
Workflow 1: HPLC Purity Determination
Objective: Separate the target imidazole from des-chloro analogs and decarboxylated degradants.
Instrument: UHPLC with PDA Detector
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress carboxylic acid ionization).
Mobile Phase B: Acetonitrile.
Gradient:
Criticality: The acidic mobile phase is essential. At neutral pH, the carboxylic acid moiety (
) will ionize, causing peak tailing and poor resolution from polar impurities.
Workflow 2: Structural Identification (NMR)
Objective: Confirm the position of the Chlorine and Isopropyl groups.
1H-NMR (DMSO-d6): Look for the isopropyl septet (
ppm) and doublet ( ppm). The absence of aromatic protons on the imidazole ring (other than NH) confirms full substitution.
13C-NMR: Verify the carbonyl carbon (
ppm) and the chlorinated carbon (distinct shift upfield relative to unsubstituted imidazole).
Visualization: Qualification Logic
The following diagram illustrates the decision tree for qualifying the reference standard.
Caption: Logical workflow for converting raw 4-Chloro-5-isopropylimidazole-2-carboxylic acid into a qualified reference standard.
Stability & Storage Recommendations
Imidazoles with carboxylic acid groups can be susceptible to decarboxylation under high heat and hygroscopicity .
Storage: Store at +2°C to +8°C in a tightly sealed amber vial. Desiccants are recommended.
Stability Indicator: Appearance of a new peak at RRT ~0.4 (likely the decarboxylated imidazole) in HPLC.
Conclusion
For rigorous drug development, relying on vendor-supplied "95%" purity statements for 4-Chloro-5-isopropylimidazole-2-carboxylic Acid is scientifically unsound. The "Performance" of your analytical method depends entirely on the accuracy of your standard.
Recommendation:
For Early R&D: Use Alternative A (Vendor Grade) but normalize calculations assuming ~90-93% effective potency until proven otherwise.
For GLP/GMP: You must generate Alternative B (In-House Qualified Standard) using the Mass Balance Protocol described above.
References
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link
European Pharmacopoeia. Chapter 5.12: Reference Standards. EDQM. Link
PubChem. Compound Summary: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (Analog/Related Structures). National Library of Medicine. Link
FDA Guidance. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1] Link
Analysis of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid: A Comparative Analytical Guide
Executive Summary & Chemical Context 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS: 1171125-32-8) represents a critical class of degradation products and process-related impurities found in the lifecycle of imidaz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
4-Chloro-5-isopropylimidazole-2-carboxylic Acid (CAS: 1171125-32-8) represents a critical class of degradation products and process-related impurities found in the lifecycle of imidazole-based active pharmaceutical ingredients (APIs). Often formed via the hydrolytic cleavage of ester or amide linkages at the C2 position of the imidazole ring, this molecule presents unique analytical challenges due to its amphoteric nature (containing both a basic imidazole nitrogen and an acidic carboxylic group) and high polarity.
For drug development professionals, accurate quantification of this impurity is essential not only for batch release but for establishing stability profiles under stress conditions (ICH Q1A). This guide compares the performance of traditional RP-HPLC against UHPLC-MS/MS and HILIC alternatives, providing a validated framework for its detection at trace levels.
Mechanistic Insight: Degradation Pathway
Understanding the origin of this impurity is the first step in controlling it. It typically arises from the hydrolysis of a parent imidazole drug (often containing a 2-propyl or 2-isopropyl group) under acidic or basic stress.
Figure 1: Generalized degradation pathway leading to the formation of the target carboxylic acid impurity.[1]
Comparative Analysis of Analytical Methodologies
The high polarity of 4-Chloro-5-isopropylimidazole-2-carboxylic Acid makes it difficult to retain on standard C18 columns without specific modification. Below is an objective comparison of three dominant analytical strategies.
Feature
Method A: Ion-Suppression RP-HPLC (Recommended)
Method B: HILIC-MS/MS (High Sensitivity)
Method C: Mixed-Mode Chromatography
Principle
Hydrophobic interaction with pH control to suppress ionization.
Partitioning into water-enriched layer on polar stationary phase.
Combination of hydrophobic and anion-exchange mechanisms.
Stationary Phase
C18 (High Carbon Load) or Phenyl-Hexyl
Silica or Zwitterionic (ZIC-HILIC)
C18 + AX (Anion Exchange)
Mobile Phase
Phosphate Buffer (pH 2.5) / Acetonitrile
Ammonium Formate / Acetonitrile (High Organic)
Acetate Buffer / Methanol
LOD (Limit of Detection)
~0.05% (UV @ 220 nm)
< 0.001% (Trace Analysis)
~0.02% (UV)
Retention Behavior
Moderate (Requires high aqueous %)
Strong (Elutes later than parent)
Tunable (pH dependent)
Suitability
Routine QC / Release Testing
Genotoxic Impurity Screening
Complex Matrices
Expert Insight: Why Method A Wins for QC
While HILIC offers better retention for polar acids, Method A (Ion-Suppression RP-HPLC) is preferred for routine Quality Control because it is more robust, less prone to equilibration issues, and compatible with standard UV detectors found in most QC labs. By lowering the pH to ~2.5, we protonate the carboxylic acid (
), rendering the molecule neutral enough to interact with the C18 chain.
in 1000 mL water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Critical Step: The low pH is vital for retention.
Organic (Solution B): 100% Acetonitrile.
Gradient Program:
0.0 min: 95% A / 5% B (Isocratic hold for 2 min to trap polar degradants)
2.0 min: 95% A / 5% B
10.0 min: 40% A / 60% B
10.1 min: 95% A / 5% B
15.0 min: Stop
Analytical Workflow (Self-Validating)
Figure 2: Analytical workflow ensuring data integrity through system suitability checkpoints.
Validation & Performance Criteria
To ensure this method meets regulatory standards (ICH Q2(R1)), the following criteria must be met during validation:
Specificity: Inject the blank, placebo, and forced degradation samples (acid/base/oxidative). The 4-Chloro-5-isopropylimidazole-2-carboxylic Acid peak must be spectrally pure (Peak Purity Index > 990).
Linearity: Demonstrate linearity from LOQ (approx. 0.05 µg/mL) to 150% of the specification limit (
).
Accuracy (Recovery): Spike the impurity into the drug product matrix at 50%, 100%, and 150% levels. Acceptance: 85-115% recovery.
Robustness: Deliberately vary pH by ±0.2 units. Note: As this is a pH-sensitive method, significant retention time shifts at pH > 3.0 indicate the need for tighter pH control.
Troubleshooting Guide
Issue: Early elution / Peak merging with solvent front.
Root Cause: pH is too high (carboxylic acid is ionized) or column phase collapse.
Solution: Lower buffer pH to 2.2-2.5; ensure the column is "AQ" type (compatible with 100% aqueous) if initial hold is long.
Issue: Peak Tailing.
Root Cause: Interaction between imidazole nitrogen and residual silanols on the column.
Solution: Add 0.1% Triethylamine (TEA) to the buffer or use an end-capped column (e.g., Zorbax Eclipse or Waters XBridge).
References
United States Pharmacopeia (USP). General Chapter <621> Chromatography and <1225> Validation of Compendial Procedures. USP-NF. Link
International Conference on Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.Link
PubChem. 4-Chloro-5-isopropylimidazole-2-carboxylic Acid (Compound Summary). National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Immediate Action Required: Treat 4-Chloro-5-isopropylimidazole-2-carboxylic Acid as a Halogenated Organic Waste .
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential toxicity if swallowed.[1][2][3]
Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).
Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., bleach, nitric acid) or strong bases (e.g., sodium hydroxide) in the waste container.[4][5]
Disposal Method: High-temperature incineration with off-gas scrubbing.[6]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of the analyte is the first step in a self-validating safety protocol.[6] This compound combines an imidazole ring, a carboxylic acid moiety, and a halogen (chlorine), necessitating specific handling to prevent the formation of toxic byproducts (e.g., chloramines or dioxins) during disposal.[4][5]
PPE (Gloves, Goggles, N95/Fume Hood) is non-negotiable.[4][5]
Pre-Disposal Stabilization & Segregation
The "Why" Behind the Protocol: Improper segregation is the leading cause of laboratory waste accidents.
Acidity: As a carboxylic acid, this compound will protonate bases.[5] If thrown into a "General Organic Waste" drum containing basic amines or hydroxide residues, it can generate significant heat (exotherm), potentially pressurizing the drum.[4][5]
Halogenation: Standard incineration of chlorinated compounds without scrubbing releases hydrochloric acid (HCl) and can form dioxins. Therefore, it must be tagged for a facility equipped with wet scrubbers.[5]
Segregation Matrix
COMPATIBLE: Other halogenated organic solids, weak organic acids.[5]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential acid corrosion.
Transfer: Work inside a chemical fume hood to prevent inhalation of dust.
Labeling: Attach a hazardous waste tag immediately.
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area, secondary containment tray.[5]
Scenario B: Disposing of Liquid Waste (HPLC/Reaction Mixtures)
If the compound is dissolved in solvents (e.g., Methanol, Acetonitrile):
Check Halogen Content: If the total halogenated content (analyte + solvent like DCM) is >2%, the entire mixture is Halogenated Waste .
pH Check: If the solution is highly acidic (pH < 2), neutralize slowly to pH 5-9 before adding to the solvent drum, OR use a dedicated "Acidic Organic Waste" stream if available.[5]
Pouring: Use a funnel in a fume hood. Do not overfill (leave 10% headspace).
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for classifying this specific waste stream to ensure regulatory compliance.
Caption: Decision tree for segregating 4-Chloro-5-isopropylimidazole-2-carboxylic Acid based on physical state and solvent matrix. Note the conservative default to "Halogenated" streams due to the chlorine atom on the imidazole ring.[4]
Regulatory Framework & Compliance
While this specific compound may not have a unique RCRA "P" or "U" list code, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[6][5]
RCRA Classification:
If the waste exhibits toxicity (via TCLP), it carries a D-code .[5]
In most research settings, it is managed as Non-Regulated Hazardous Waste (unless mixed with listed solvents like F001-F005).[5]
If mixed with halogenated solvents: F002 (Spent halogenated solvents).
Disposal Facility Requirement: The waste manifest must specify "Halogenated Organic" to ensure the receiving facility uses an incinerator with Acid Gas Scrubbers (40 CFR 264.343) to neutralize HCl emissions.
Emergency Contingencies
Spill Response (Small Scale < 50g):
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles.[4][5] Wear an N95 mask if dust is visible.
Containment: Cover the spill with a damp paper towel to prevent dust generation (do not use dry sweeping).
Cleanup: Scoop the damp material into a wide-mouth waste jar.
Decontamination: Wipe the surface with a soap/water solution. Do not use bleach.[4]
Disposal: Label the cleanup debris as "Hazardous Waste: Debris contaminated with Halogenated Organic Acid."
References
Sigma-Aldrich. (2025).[2][7][10] Safety Data Sheet: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid. Retrieved from [6]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes. Retrieved from [6]
PubChem. Compound Summary: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid.[6] National Library of Medicine. Retrieved from [6]
Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-5-isopropylimidazole-2-carboxylic Acid
Executive Summary: The "Need-to-Know" Protocol Immediate Action Required: Treat 4-Chloro-5-isopropylimidazole-2-carboxylic Acid as a Category 2 Irritant and Acute Toxin (Oral) .[1] It is a solid organic intermediate capa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Need-to-Know" Protocol
Immediate Action Required: Treat 4-Chloro-5-isopropylimidazole-2-carboxylic Acid as a Category 2 Irritant and Acute Toxin (Oral) .[1] It is a solid organic intermediate capable of causing severe respiratory, eye, and skin irritation.
Critical Safety Directive:
Zero Inhalation Policy: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood.
Skin Barrier: Double-gloving (Nitrile) is mandatory during synthesis and purification steps due to the compound's potential for skin absorption and sensitization.
Eye Protection: Safety glasses are insufficient. Chemical Goggles are required when handling the dry powder.
Hazard Identification & Risk Assessment
To select the correct PPE, one must understand the specific physicochemical risks associated with imidazole carboxylic acid derivatives.
GHS Classification & Risk Logic
Hazard Class
Category
H-Code
Risk Description
Acute Toxicity (Oral)
Cat 4
H302
Harmful if swallowed.[1][2][3] Systemic toxicity risk if dust settles on gloves and is transferred to the mouth.
Skin Irritation
Cat 2
H315
Causes skin irritation.[3][4][5][6] The carboxylic acid moiety contributes to acidic burns; the chloro-imidazole core can be sensitizing.
Eye Irritation
Cat 2A
H319
Causes serious eye irritation.[3][4][5][6] Micro-particles can cause mechanical and chemical corneal damage.
STOT - Single Exp.
Cat 3
H335
May cause respiratory irritation.[3][7] Inhalation of dust triggers inflammation of the upper respiratory tract.
Scientific Rationale:
The presence of the carboxylic acid group (-COOH) increases the compound's acidity, making it corrosive to mucous membranes. The chlorine substituent on the imidazole ring enhances lipophilicity, potentially increasing the rate of dermal absorption compared to non-halogenated imidazoles.
PPE Selection Matrix
This matrix defines the required protection levels based on the specific laboratory operation.
Equipment Component
Specification
Operational Justification
Respiratory
Engineering Control: Fume Hood (Face velocity: 0.5 m/s). PPE: N95/P2 respirator (only if hood is unavailable).
The primary risk is dust inhalation . A fume hood captures airborne particulates at the source.
Hand Protection
Material: Nitrile Rubber (min 0.11 mm thickness). Protocol: Double-gloving recommended.
Nitrile offers excellent resistance to organic acids and weak bases. Latex is permeable to many organic intermediates and should be avoided.
Eye Protection
Type: Indirect Vented Chemical Goggles.
Standard safety glasses leave gaps. Powder can drift around lenses; goggles provide a sealed environment.
Body Protection
Type: Lab coat (cotton/poly blend), long sleeves, closed-toe leather/composite shoes.
Prevents incidental contact.[3][5] Synthetics (nylon) can melt if a fire occurs; cotton blends are safer.
Operational Workflow: Step-by-Step Handling
Phase 1: Pre-Work Preparation
Sash Check: Verify fume hood sash is at the safe working height (usually 18 inches).
Static Control: Place an ionizing bar or anti-static gun near the balance. Imidazole derivatives are often fluffy, electrostatic powders that disperse easily.
Glove Inspection: Inflate gloves slightly to check for pinholes before donning.
Phase 2: Active Handling (Weighing & Synthesis)
Weighing:
Open the secondary container inside the hood only.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Self-Validating Step: If you see powder on the balance surface, your transfer technique is too aggressive. Pause and wipe down with a wet tissue (solvent-dampened).
Reaction Setup:
When adding to solvent, add the solid slowly to prevent clumping and exothermic spikes.
Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) if heating is involved, as decarboxylation (loss of CO₂) can occur at high temperatures.
Phase 3: Decontamination & Doffing
Surface Cleaning: Wipe all surfaces with a 10% sodium bicarbonate solution (neutralizes the acid) followed by water.
Waste: Dispose of solid waste in the "Solid Hazardous Waste" stream. Do not flush down the drain.[8]
Visualized Safety Logic
The following diagram illustrates the decision-making process for PPE and the safe handling workflow.
Caption: Decision logic for PPE selection emphasizing the critical requirement for engineering controls (fume hood) when handling the solid form.
Disposal & Emergency Response
Waste Disposal
Method: Dissolve or mix the material with a combustible solvent (e.g., acetone or ethanol) and burn in a chemical incinerator equipped with an afterburner and scrubber.
Regulatory Compliance: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).
Prohibition: Never dispose of this compound in domestic trash or municipal water systems due to potential aquatic toxicity (common in chlorinated imidazoles).
Spill Cleanup (Solid)
Evacuate: Clear non-essential personnel from the immediate area.
PPE Up: Don N95 respirator, goggles, and double gloves.
Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a HEPA-filter vacuum.
Neutralize: Wipe the area with a mild alkaline solution (dilute Sodium Bicarbonate) to neutralize the carboxylic acid residues.
First Aid
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, lifting eyelids.[5] Seek medical attention.
Skin Contact: Wash off immediately with soap and plenty of water.[3][4][5][9] Remove contaminated clothing.[3][4][5][6]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER.
References
PubChem. (2025).[10] 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[11] Retrieved from [Link][11]